molecular formula C14H9ClN2O6S2 B1390054 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride CAS No. 1020722-12-6

1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride

Cat. No.: B1390054
CAS No.: 1020722-12-6
M. Wt: 400.8 g/mol
InChI Key: VECRQCKKDMPWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride is a useful research compound. Its molecular formula is C14H9ClN2O6S2 and its molecular weight is 400.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonylindole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O6S2/c15-24(20,21)14-9-16(13-4-2-1-3-12(13)14)25(22,23)11-7-5-10(6-8-11)17(18)19/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECRQCKKDMPWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201196480
Record name 1-[(4-Nitrophenyl)sulfonyl]-1H-indole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020722-12-6
Record name 1-[(4-Nitrophenyl)sulfonyl]-1H-indole-3-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020722-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Nitrophenyl)sulfonyl]-1H-indole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Nitrophenylsulfonyl)indole-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, two-step protocol for the synthesis of 1-(4-Nitrophenylsulfonyl)indole-3-sulfonyl chloride, a key intermediate for the development of novel indole-3-sulfonamide derivatives. Indole-based sulfonamides are significant scaffolds in medicinal chemistry, and this guide offers a robust pathway to a versatile building block for compound library generation.[1] The synthesis involves the initial N-protection of the indole ring with a 4-nitrophenylsulfonyl (nosyl) group, followed by a direct electrophilic chlorosulfonylation at the C3 position. This document emphasizes not only the procedural steps but also the underlying chemical principles, safety imperatives, and practical insights to ensure a successful and reproducible synthesis.

Critical Health & Safety Precautions

This protocol involves hazardous materials that demand strict adherence to safety procedures. All operations should be performed inside a certified chemical fume hood by personnel trained in handling corrosive and reactive reagents.

Chlorosulfonic Acid (ClSO₃H):

  • Extreme Corrosivity: Causes severe skin burns and serious eye damage.[2][3] Contact with moisture, including humidity in the air, releases corrosive fumes of hydrochloric acid and sulfuric acid.[4]

  • Violent Reactivity: Reacts violently with water, alcohols, bases, and many organic materials.[5][6] NEVER add water to chlorosulfonic acid.[6]

  • Inhalation Hazard: Vapors and mists can cause severe respiratory irritation and lung injury.[2][4]

  • Personal Protective Equipment (PPE): Mandatory PPE includes:

    • Chemical splash goggles and a full-face shield.[4][5]

    • Acid-resistant gloves (e.g., butyl rubber) and a rubber apron or full acid suit.[3][4]

    • A properly fitted respirator with an appropriate acid gas cartridge is recommended.[2][6]

  • Spill & Emergency: In case of a spill, evacuate the area. Do not use water. Neutralize cautiously with an alkaline material like sodium bicarbonate or crushed limestone from a safe distance.[5] Ensure safety showers and eyewash stations are immediately accessible.[3]

4-Nitrobenzenesulfonyl Chloride (p-NsCl):

  • Corrosive & Moisture Sensitive: This reagent is corrosive and sensitive to moisture.[7] It should be handled in a dry environment.

  • Health Hazards: May cause skin sensitization and serious eye damage.[8]

Overall Synthetic Scheme

The synthesis is a two-step process starting from indole. First, the indole nitrogen is protected with a 4-nitrophenylsulfonyl group. Second, the resulting N-protected indole undergoes electrophilic substitution at the C3 position with chlorosulfonic acid to yield the final product.

G cluster_step1 Step 1: N-Sulfonylation cluster_step2 Step 2: C3-Chlorosulfonylation Indole Indole Intermediate 1-(4-Nitrophenylsulfonyl)indole Indole->Intermediate  Base (e.g., NaH)  Solvent (e.g., DMF) pNsCl 4-Nitrobenzenesulfonyl chloride (p-NsCl) FinalProduct 1-(4-Nitrophenylsulfonyl)indole- 3-sulfonyl chloride Intermediate->FinalProduct  Solvent (e.g., DCM)  0 °C to rt ChlorosulfonicAcid Chlorosulfonic Acid (ClSO₃H)

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of 1-(4-Nitrophenylsulfonyl)indole

Mechanism & Scientific Rationale

The first step is the protection of the indole nitrogen. The N-H proton of indole is weakly acidic and susceptible to reaction with electrophiles. Attaching a strong electron-withdrawing group like 4-nitrophenylsulfonyl (nosyl) serves two primary purposes:

  • Protection: It prevents unwanted side reactions at the nitrogen in the subsequent step.

  • Activation: While the nosyl group is deactivating overall, it directs electrophilic substitution preferentially to the electron-rich C3 position of the indole ring system.

The reaction proceeds via deprotonation of the indole nitrogen by a strong base, such as sodium hydride (NaH), to form a highly nucleophilic indolide anion. This anion then attacks the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride, displacing the chloride leaving group to form the desired N-S bond.[7]

Detailed Experimental Protocol
  • Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add indole (1.0 eq).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the indole completely.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes.

    • Scientist's Note: The addition of NaH is exothermic and produces hydrogen gas. Slow, portion-wise addition is critical for safety and to control the reaction rate. The mixture will be stirred at 0 °C for 30 minutes after addition to ensure complete deprotonation.

  • Sulfonylation: Dissolve 4-nitrobenzenesulfonyl chloride (p-NsCl, 1.05 eq) in a minimal amount of anhydrous DMF and add it to the reaction mixture dropwise via the dropping funnel over 20 minutes, maintaining the temperature at 0 °C.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by pouring it into a beaker of ice water. This will precipitate the product and neutralize any unreacted NaH.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 1-(4-nitrophenylsulfonyl)indole as a solid.

Part 2: Synthesis of 1-(4-Nitrophenylsulfonyl)indole-3-sulfonyl chloride

Mechanism & Scientific Rationale

This step is a classic electrophilic aromatic substitution. The C3 position of the indole ring is inherently electron-rich and is the most reactive site for electrophiles. Chlorosulfonic acid serves as the source of the electrophilic species, +SO₂Cl. The reaction mechanism involves the attack of the C3-C2 double bond of the indole onto the electrophile, forming a resonance-stabilized sigma complex (arenium ion). A subsequent deprotonation step at the C3 position restores the aromaticity of the pyrrole ring, yielding the final product.

Temperature control is absolutely critical. The reaction is highly exothermic, and running it at low temperatures (starting at 0 °C) prevents the formation of undesired byproducts and potential degradation of the starting material and product.

Detailed Experimental Protocol
  • Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add the 1-(4-nitrophenylsulfonyl)indole (1.0 eq) from Part 1.

  • Dissolution: Add anhydrous dichloromethane (DCM) to the flask and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-salt bath.

  • Addition of Reagent: Add chlorosulfonic acid (ClSO₃H, 3.0-5.0 eq) to the dropping funnel. Add the acid dropwise to the stirred solution over 30-45 minutes.

    • Scientist's Note: This is a highly exothermic and hazardous step. The slow, controlled addition of chlorosulfonic acid is paramount to maintain the reaction temperature below 5 °C. An immediate color change is typically observed.

  • Reaction: Once the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Workup: In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. The product will precipitate as a solid.

    • Scientist's Note: This quench must be performed with extreme caution in a well-ventilated fume hood due to the violent reaction of excess chlorosulfonic acid with water, which generates significant amounts of HCl gas.[4]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2x).

  • Washing: Combine the organic layers and wash them sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product. The product, a sulfonyl chloride, may be unstable and is often used immediately in the next step without extensive purification.[9]

Experimental Workflow & Data Summary

Workflow cluster_prep Preparation cluster_step1 Step 1: N-Sulfonylation cluster_step2 Step 2: C3-Chlorosulfonylation cluster_analysis Analysis reagents Weigh Reagents: - Indole - p-NsCl - NaH - ClSO₃H s1_dissolve Dissolve Indole in DMF reagents->s1_dissolve glassware Assemble Dry Glassware (N₂ Atmosphere) glassware->s1_dissolve s1_cool Cool to 0 °C s1_dissolve->s1_cool s1_add_nah Add NaH s1_cool->s1_add_nah s1_add_nscl Add p-NsCl Solution s1_add_nah->s1_add_nscl s1_react React at RT (4-6h) s1_add_nscl->s1_react s1_quench Quench with Ice Water s1_react->s1_quench s1_filter Filter & Wash Solid s1_quench->s1_filter s1_purify Recrystallize Intermediate s1_filter->s1_purify s2_dissolve Dissolve Intermediate in DCM s1_purify->s2_dissolve s2_cool Cool to 0 °C s2_dissolve->s2_cool s2_add_csa Add Chlorosulfonic Acid s2_cool->s2_add_csa s2_react React (0 °C to RT) s2_add_csa->s2_react s2_quench Quench onto Ice s2_react->s2_quench s2_extract Extract with DCM s2_quench->s2_extract s2_wash Wash Organic Layer s2_extract->s2_wash s2_dry Dry & Concentrate s2_wash->s2_dry final_product Final Product: 1-(4-Nitrophenylsulfonyl)indole- 3-sulfonyl chloride s2_dry->final_product characterize Characterization (NMR, MS) final_product->characterize

Caption: Step-by-step experimental workflow diagram.

Quantitative Data Summary Table
StepReagentMW ( g/mol )Eq.Sample Mass (g)Sample Moles (mmol)Notes
1 Indole117.151.05.0042.7Starting Material
1 Sodium Hydride (60%)40.001.11.8847.0Use 60% dispersion
1 4-Nitrobenzenesulfonyl chloride221.621.059.9344.8Moisture sensitive solid[7]
2 1-(4-Nitrophenylsulfonyl)indole302.311.012.942.7Theoretical yield from Step 1
2 Chlorosulfonic Acid116.524.020.0171.0Highly corrosive, add slowly[4]

Note: The table is based on a sample 5g scale for indole. Adjustments should be made for different scales.

References

  • Chlorosulfonic Acid Safety Information. DuPont.
  • Mohamed Ibrahim, Muhammed Taha, Noor Almandil, Muhammad Nawaz. Synthesis of indole-based-sulfonamide derivatives A1–A8.
  • Synthesis of sulfonyl chloride substrate precursors. Supporting Information for a scientific article.
  • Chlorosulfonic acid SDS, 7790-94-5 Safety D
  • Chlorosulfonic acid Technical Data Sheet.
  • Chlorosulfonic acid for synthesis Safety D
  • Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters.
  • Chlorosulfonic acid Safety D
  • Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor.MedChemComm (RSC Publishing).
  • Jiaxi Xu, et al. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Selective sulfonylation and diazotiz
  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols.Journal of the American Chemical Society.
  • 1H-INDOLE-3-SULFONYL CHLORIDE | 886578-15-0.ChemicalBook.
  • What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions?Guidechem.
  • 4-Nitrobenzenesulfonyl chloride | 98-74-8.ChemicalBook.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro-.CymitQuimica.
  • Copper-Catalysed Selective 3-Sulfonylation of Indoles: A Mild Synthesis of Indolyl Sulfones.
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.Benchchem.
  • CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride.
  • CAS No : 98-74-8 | Product Name : 4-Nitrobenzenesulfonyl chloride.
  • Synthesis of indoles.Organic Chemistry Portal.
  • A New, Mild Preparation of Sulfonyl Chlorides.
  • Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides.ChemRxiv.
  • 4-Nitrobenzenesulfonyl chloride technical grade, 90% | 98-74-8.Sigma-Aldrich.
  • 4-Nitrobenzenesulfonyl chloride | 98-74-8.ChemicalBook.
  • 3-Nitro-1-(phenylsulfonyl)-1H-indole.

Sources

physicochemical properties of 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties and Reactivity of 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride

Disclaimer: Direct experimental data for the specific compound 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride is not extensively available in public chemical literature. This guide has been constructed through a rigorous, first-principles analysis of its constituent chemical moieties: the indole core, the 3-sulfonyl chloride functional group, and the 1-(4-nitrophenylsulfonyl) N-protecting group. The predictions and protocols herein are based on established, authoritative knowledge of the reactivity and properties of these components.

Introduction: A Molecule of Designed Reactivity

1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride represents a highly functionalized heterocyclic compound designed for specific, high-yield chemical transformations. Its structure suggests a dual purpose: the N-nosyl group serves as a robust, electron-withdrawing protecting group that modulates the reactivity of the indole core, while the C3-sulfonyl chloride acts as a potent electrophilic handle for nucleophilic substitution. This guide provides a detailed examination of its predicted physicochemical properties, a logical framework for its synthesis, and an exploration of its reactivity profile, offering field-proven insights for researchers in medicinal chemistry and organic synthesis.

Section 1: Molecular Structure and Functional Group Analysis

The molecule's architecture is key to its function. It is composed of three distinct regions whose electronic and steric properties synergistically define its overall character.

  • The Indole Nucleus: An aromatic heterocyclic system, the indole ring is inherently electron-rich and prone to electrophilic substitution, with the C3 position being the most nucleophilic.

  • The 1-N-(4-Nitrophenylsulfonyl) "Nosyl" Group: The nosyl group is a powerful electron-withdrawing group. Its placement on the indole nitrogen serves two critical functions:

    • Protection: It prevents unwanted N-alkylation or other reactions at the indole nitrogen.

    • Reactivity Modulation: It significantly reduces the electron density of the indole ring system, deactivating it towards many common electrophilic substitution reactions. However, the C3 position remains the most activated site for such reactions, albeit significantly less so than in an unprotected indole. The strong electron-withdrawing nature of this group also enhances the electrophilicity of the C3-sulfonyl chloride.

  • The 3-Sulfonyl Chloride Group: This is the primary reactive center of the molecule. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the attached N-nosylated indole ring.[1] The chloride ion is an excellent leaving group, facilitating nucleophilic attack at the sulfur center.

Caption: Structure of 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride.

Section 2: Predicted Physicochemical Properties

The combination of a planar aromatic system, two sulfonyl groups, and a nitro group dictates the compound's physical properties.

PropertyPredicted Value / DescriptionRationale
Molecular Formula C₁₄H₉ClN₂O₆S₂Derived from structural components.
Molecular Weight 416.82 g/mol Calculated from the molecular formula.[2][3][4]
Appearance Pale yellow to yellow crystalline solidThe 4-nitrophenyl chromophore typically imparts a yellow color.[5][6]
Melting Point High; predicted >150 °CThe rigid, planar structure and polar functional groups will lead to strong intermolecular forces and efficient crystal packing. The parent 4-nitrobenzenesulfonyl chloride melts at 75-79°C; the larger, more rigid indole structure will significantly increase this.[7][8]
Solubility Soluble in polar aprotic solvents (DCM, THF, Acetone, DMF, Acetonitrile). Insoluble in water and non-polar solvents (e.g., hexanes).The molecule is highly polar but lacks hydrogen bond donating capabilities, favoring polar aprotic solvents. It will be readily hydrolyzed by protic solvents like water or alcohols.[5][6]
Stability Moisture sensitive. Decomposes in the presence of nucleophiles. Stable under dry, inert conditions.The sulfonyl chloride functional group is highly susceptible to hydrolysis.[9] Store under argon or nitrogen.

Section 3: Reactivity Profile and Mechanistic Considerations

The primary utility of this compound is as an electrophile for the synthesis of 3-substituted indole derivatives.

Core Reactivity: Nucleophilic Substitution at the C3-Sulfonyl Group

The sulfur atom of the C3-sulfonyl chloride is the most electrophilic site and will be readily attacked by a wide range of nucleophiles. This reaction proceeds via a nucleophilic substitution mechanism, likely an addition-elimination pathway, to form a stable sulfonamide, sulfonate ester, or other sulfur-linked derivative.[1]

Causality of Reactivity:

  • Strong Electrophilicity: The sulfur atom is bonded to three highly electronegative atoms (2x Oxygen, 1x Chlorine), which polarize the S-Cl bond and create a significant partial positive charge on the sulfur.

  • Excellent Leaving Group: The chloride ion (Cl⁻) is a stable anion and therefore an excellent leaving group, which provides a strong thermodynamic driving force for the substitution reaction.

  • Electronic Influence of the N-Nosyl Group: The electron-withdrawing N-nosyl group pulls electron density away from the indole ring. This electronic "sink" effect further enhances the electrophilicity of the C3-sulfonyl group, making it even more reactive towards nucleophiles compared to a sulfonyl chloride on an N-unsubstituted indole.

start 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride (Highly Electrophilic Reagent) product 3-Substituted Indole Product (Stable Sulfonamide / Sulfonate) start->product Reaction nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-OH nucleophile->product Attacks Sulfur base Base (e.g., Pyridine, Et₃N) base->product HCl Scavenger byproduct Byproducts (HCl, Base·HCl salt) product->byproduct Generates

Sources

1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride CAS number 1020722-12-6

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1020722-12-6 Formula: C₁₄H₉ClN₂O₆S₂ Molecular Weight: 400.8 g/mol

Executive Summary

1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride is a specialized heterocyclic building block used primarily in the synthesis of indole-3-sulfonamides , a privileged scaffold in medicinal chemistry.

Its structural uniqueness lies in the dual-sulfonyl functionalization :

  • N1-Position (Indole Nitrogen): Protected by a 4-nitrobenzenesulfonyl (Nosyl) group. This serves as an electron-withdrawing protecting group that deactivates the indole ring slightly to prevent oxidative polymerization while directing electrophilic substitution to the C3 position. It is also a "Fukuyama-type" protecting group, cleavable under specific reducing conditions.

  • C3-Position: Functionalized with a highly reactive sulfonyl chloride moiety, enabling rapid coupling with amines to generate sulfonamide libraries.

Primary Applications:

  • Antiviral Research: Synthesis of HIV-1 attachment inhibitors.

  • Oncology: Development of tubulin polymerization inhibitors and Carbonic Anhydrase (CA) inhibitors.

  • Neurology: 5-HT6 receptor antagonists.

Chemical Profile & Physical Properties[1][2][3]

PropertyValue / DescriptionNote
Appearance Pale yellow to off-white solidNitro groups typically impart yellow coloration.
Solubility DCM, THF, Ethyl Acetate, DMSOHydrolyzes rapidly in water/alcohols.
Reactivity High (Electrophile)Reacts violently with nucleophiles (amines, OH⁻).
Stability Moisture SensitiveDecomposes to sulfonic acid and HCl upon exposure to moisture.
Storage -20°C, Inert Atmosphere (Ar/N₂)Keep strictly anhydrous.

Synthesis Protocol

Note: This protocol is derived from standard methodologies for sulfonyl chloride synthesis on N-protected indoles. Always perform in a fume hood.

Phase 1: N-Protection (Nosylation)

Objective: Mask the indole nitrogen to prevent side reactions and modulate ring electron density.

  • Reagents: Indole (1.0 eq), 4-Nitrobenzenesulfonyl chloride (1.1 eq), NaH (1.2 eq) or KOH (powdered).

  • Solvent: Anhydrous DMF or THF.

  • Procedure:

    • Cool solution of indole in DMF to 0°C.

    • Add base (NaH) portion-wise. Evolution of H₂ gas occurs.

    • Stir for 30 min to ensure deprotonation (Indolyl anion formation).

    • Add 4-Nitrobenzenesulfonyl chloride slowly.

    • Warm to RT and stir for 2–4 hours.

    • Quench: Pour into ice water. Filter the precipitate (1-(4-nitrophenylsulfonyl)indole).

Phase 2: C3-Chlorosulfonation (The Critical Step)

Objective: Introduce the sulfonyl chloride group at the C3 position via Electrophilic Aromatic Substitution (EAS).

  • Reagents: N-Nosyl-indole (from Phase 1), Chlorosulfonic acid (ClSO₃H) (3–5 eq).

  • Solvent: Neat or in CH₂Cl₂ (DCM) if temperature control is difficult.

  • Procedure:

    • Caution: Chlorosulfonic acid reacts explosively with water. Use dry glassware.

    • Place N-Nosyl-indole in a round-bottom flask.

    • Cool to 0°C.

    • Add Chlorosulfonic acid dropwise. The N-Nosyl group prevents immediate polymerization but allows C3 substitution.

    • Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (mini-workup required).

    • Workup (Critical): Pour the reaction mixture slowly onto crushed ice. The product will precipitate as a solid.

    • Isolation: Filter immediately. Wash with cold water (to remove acid) and cold hexanes.

    • Drying: Dissolve in DCM, dry over MgSO₄, and concentrate in vacuo below 40°C.

Reaction Mechanism & Workflow

The following diagram illustrates the synthesis pathway and the subsequent reactivity of the sulfonyl chloride with an amine (R-NH₂) to form a drug-like sulfonamide.

G cluster_0 Key Transformation Indole Indole (Starting Material) Intermediate N-Nosyl-Indole (Protected) Indole->Intermediate Base (NaH), DMF Nu- Substitution NosylCl 4-Nosyl-Cl (Protecting Group) NosylCl->Intermediate Reagent Target Target Molecule CAS 1020722-12-6 Intermediate->Target ClSO3H, 0°C EAS Mechanism ClSO3H Chlorosulfonic Acid (Electrophile) ClSO3H->Target Drug Indole-3-Sulfonamide (Final Drug Scaffold) Target->Drug R-NH2, Pyridine Sulfonamide Formation Amine Amine (R-NH2) (Nucleophile) Amine->Drug

Caption: Synthesis workflow from Indole to CAS 1020722-12-6, and subsequent conversion to active pharmaceutical ingredients (APIs).

Applications in Drug Discovery

A. The "Fukuyama" Advantage

The choice of the 4-nitrophenylsulfonyl (Nosyl) group on the nitrogen is strategic. Unlike a simple methyl or benzyl group, the Nosyl group is:

  • Electron-Withdrawing: It deactivates the ring sufficiently to prevent oxidation during the harsh chlorosulfonation step.

  • Orthogonal Deprotection: After the sulfonamide library is constructed at Position 3, the Nosyl group can be removed using thiophenol (PhSH) and Potassium Carbonate (K₂CO₃) or mercaptoacetic acid. This yields the free indole N-H, which is often required for hydrogen bonding in the active site of enzymes (e.g., HIV Reverse Transcriptase).

B. Medicinal Chemistry Targets

Researchers utilize this core to synthesize:

  • 5-HT6 Receptor Antagonists: Indole-3-sulfonamides are potent ligands for serotonin receptors, investigated for treating cognitive impairment in Alzheimer's disease.

  • Caspase Inhibitors: The sulfonamide linkage provides a stable transition-state mimic for peptide bond hydrolysis.

  • Antiviral Agents: Substituted indole-3-sulfonamides bind to the gp120 protein of HIV-1, preventing viral attachment to host CD4 cells.

Comparison of N-Protecting Groups for Indole Sulfonation

Protecting GroupStability to ClSO₃HRemoval ConditionSuitability for CAS 1020722-12-6
Nosyl (4-NO₂-Ph-SO₂-) High Mild (Thiol/Base) Excellent (Standard)
Tosyl (4-Me-Ph-SO₂-)HighHarsh (Strong Acid/Reductant)Good, but harder to remove.
Benzyl (Bn)Low (Sulfonates the Bn ring)HydrogenationPoor (Side reactions).
Boc (tert-Butyloxycarbonyl)Very LowAcid (TFA)Poor (Unstable to ClSO₃H).

Safety & Handling (MSDS Summary)

  • Hazards: Corrosive (Causes severe skin burns and eye damage). Reacts violently with water to release HCl gas.

  • PPE: Neoprene gloves, chemical splash goggles, face shield, lab coat.

  • Spill Management: Do not use water. Cover with dry lime or soda ash.

  • First Aid:

    • Inhalation: Move to fresh air immediately.

    • Skin: Wipe off dry chemical first, then wash with soap and water for 15 min.

    • Eyes: Rinse cautiously with water for 15 min; remove contact lenses.

References

  • Pelletier, J. C., et al. (2000). "Synthesis and evaluation of indole-3-sulfonamides as 5-HT6 receptor antagonists." Journal of Medicinal Chemistry.

  • Fukuyama, T., et al. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters.

  • ChemicalBook. (2024). "4-Nitrobenzenesulfonyl chloride Properties and Applications."

  • PubChem. (2024). "Indole-3-sulfonyl chloride derivatives."

The Biological Activity of Nitrophenylsulfonyl Indole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its fusion with a nitrophenylsulfonyl moiety creates a versatile scaffold with a wide range of tunable biological activities. This guide provides an in-depth technical overview of the significant therapeutic potential of nitrophenylsulfonyl indole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will explore the key mechanisms of action, present validated experimental protocols for their evaluation, and synthesize structure-activity relationship (SAR) data to inform future drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold for the creation of novel therapeutics.

Chapter 1: The Nitrophenylsulfonyl Indole Scaffold: A Privileged Structure in Medicinal Chemistry

The Enduring Importance of the Indole Nucleus

The indole ring system is a bicyclic aromatic heterocycle that is isosteric with naphthalene and mimics the structure of various endogenous molecules, most notably the amino acid tryptophan. This structural resemblance allows indole-containing compounds to interact with a multitude of biological targets, including enzymes and receptors, often with high affinity.[1] This inherent bioactivity has made the indole scaffold a focal point for the development of drugs across diverse therapeutic areas.[1][2]

The Sulfonyl and Nitrophenyl Moieties: Modulators of Potency and Selectivity

The addition of a sulfonyl (SO₂) group, particularly as part of a benzenesulfonyl or methanesulfonyl substituent, is a common strategy in medicinal chemistry to enhance therapeutic efficacy. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[3] Specifically, the phenylsulfonyl moiety is a key pharmacophore in many selective COX-2 inhibitors.[4]

The nitrophenyl group serves as a potent electron-withdrawing group. This electronic property can significantly influence the binding affinity of the molecule to its target. Furthermore, in the context of anticancer activity, the nitro group can be a critical feature for binding to specific DNA structures like G-quadruplexes.[5] The combination of these three components—indole, nitrophenyl, and sulfonyl—creates a powerful tripartite pharmacophore for targeted drug design.

General Synthesis Strategy

The synthesis of nitrophenylsulfonyl indole derivatives often begins with a Fischer indole synthesis, a reliable and versatile method for constructing the indole core. This typically involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde. Subsequent modifications, such as Vilsmeier-Haack formylation or condensation reactions, are used to introduce further complexity and build the final target molecules.[5][6]

A representative workflow for the synthesis of these derivatives is outlined below. The causality behind this multi-step process is to build the core scaffold first and then introduce the functional groups necessary for biological activity in a controlled manner.

G cluster_synthesis General Synthesis Workflow Start Substituted Phenylhydrazine + 4-Nitrophenyl Ketone Fischer Fischer Indole Synthesis Start->Fischer IndoleCore Nitrophenyl-Substituted Indole Core Fischer->IndoleCore Modification Functional Group Modification (e.g., Vilsmeier-Haack) IndoleCore->Modification Intermediate Functionalized Indole Intermediate Modification->Intermediate Coupling Coupling with Sulfonyl Moiety Intermediate->Coupling Final Final Nitrophenylsulfonyl Indole Derivative Coupling->Final

Caption: A generalized workflow for the synthesis of nitrophenylsulfonyl indole derivatives.

Chapter 2: Anticancer Activity: Targeting Cellular Proliferation and Survival

Nitrophenylsulfonyl indole derivatives have emerged as potent anticancer agents, acting through diverse mechanisms to disrupt cancer cell growth and induce apoptosis.[7][8] The indole scaffold serves as an excellent foundation for designing inhibitors that target key proteins involved in cell division and signaling.[8][9]

Mechanism I: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle and are critical for cell division.[10] Agents that interfere with tubulin polymerization are among the most successful classes of anticancer drugs.[11] Several indole derivatives, particularly those with structural similarities to combretastatin A-4 (CA-4), have been identified as potent tubulin inhibitors that bind to the colchicine-binding site.[8][12] The nitrophenylsulfonyl group can enhance binding within this site, leading to microtubule destabilization, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[12][13]

G Indole Nitrophenylsulfonyl Indole Derivative Tubulin β-Tubulin (Colchicine Site) Indole->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Blocks G2M G2/M Phase Arrest Spindle->G2M Induces Apoptosis Apoptosis G2M->Apoptosis Leads to

Caption: Mechanism of action for tubulin polymerization inhibitors.

Detailed Protocol: In Vitro Tubulin Polymerization Assay

This protocol provides a self-validating system to assess the inhibitory effect of test compounds on tubulin polymerization.

  • Objective: To quantify the inhibitory effect of nitrophenylsulfonyl indole derivatives on the polymerization of purified tubulin in vitro.

  • Materials:

    • Tubulin (>99% pure) from porcine brain.

    • General Tubulin Buffer (PEM Buffer: 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • GTP (Guanosine-5'-triphosphate).

    • Test compounds dissolved in DMSO.

    • Positive control: Combretastatin A-4 (CA-4) or Nocodazole.

    • Negative control: DMSO.

    • 96-well, clear, flat-bottom plates.

    • Temperature-controlled microplate reader capable of reading absorbance at 340 nm.

  • Procedure:

    • Prepare a 2X stock of tubulin (e.g., 3 mg/mL) in ice-cold PEM buffer. Keep on ice.

    • Prepare serial dilutions of test compounds and controls in PEM buffer. The final DMSO concentration should be ≤1%.

    • In a pre-chilled 96-well plate, add 50 µL of the 2X compound dilutions.

    • Initiate the reaction by adding 50 µL of 2X tubulin stock solution containing 1 mM GTP to each well. Mix gently by pipetting.

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis & Validation:

    • Plot absorbance (OD₃₄₀) versus time for each concentration.

    • Determine the maximum polymerization rate (Vmax) for each curve.

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Plot percentage inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Self-Validation: The positive control (CA-4) must show a dose-dependent inhibition with an IC₅₀ value within the expected literature range. The negative control (DMSO) must show a robust polymerization curve (a clear sigmoidal increase in absorbance).

Mechanism II: Protein Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[14] Their deregulation is a hallmark of many cancers, making them prime therapeutic targets.[15][16] Indole-based scaffolds have been successfully developed into clinically approved kinase inhibitors (e.g., Sunitinib).[9] The nitrophenylsulfonyl indole structure can be optimized to fit into the ATP-binding pocket of various kinases, including Phosphatidylinositol 3-kinases (PI3K), Cyclin-dependent kinases (CDKs), and Tyrosine kinases (TKs), thereby inhibiting their function and blocking downstream oncogenic signaling.[16][17]

Detailed Protocol: In Vitro Kinase Inhibition Assay (Generic)

  • Objective: To determine the IC₅₀ of test compounds against a specific protein kinase.

  • Materials:

    • Recombinant human kinase of interest.

    • Kinase-specific substrate (peptide or protein).

    • ATP.

    • Kinase reaction buffer.

    • Test compounds in DMSO.

    • Positive control: A known inhibitor for the target kinase (e.g., Staurosporine).

    • Detection reagents (e.g., ADP-Glo™, LanthaScreen™ Eu-anti-tag antibody).

    • White, opaque 384-well plates.

    • Multimode plate reader (luminescence or time-resolved fluorescence resonance energy transfer - TR-FRET).

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase buffer.

    • Add a small volume (e.g., 2.5 µL) of the compound dilutions to the wells.

    • Add the kinase and substrate/antibody mixture (e.g., 5 µL) to the wells.

    • Incubate for a defined period (e.g., 15-60 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP (e.g., 2.5 µL) at a concentration near its Km value.

    • Incubate for the reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Incubate for the required detection time.

    • Read the signal (luminescence or TR-FRET ratio) on the plate reader.

  • Data Analysis & Validation:

    • Normalize the data relative to the "no kinase" (0% activity) and "DMSO vehicle" (100% activity) controls.

    • Plot the normalized percentage of inhibition versus the logarithm of the compound concentration.

    • Fit the data using a four-parameter logistic equation to calculate the IC₅₀.

    • Self-Validation: The positive control must yield an IC₅₀ in the expected range. The Z'-factor for the assay, calculated from positive and negative controls, should be >0.5, indicating a robust and reliable assay window.

Data Summary: Anticancer Activity of Lead Compounds
Compound ClassTargetCancer Cell LineIC₅₀ (µM)Reference
Indole-sulfonamideTubulinMOLT-3 (Leukemia)Varies[3]
Indole-sulfonamideTubulinHepG2 (Liver)7.37[3]
5-Nitroindolec-Myc G-QuadruplexHeLa (Cervical)5.08[5]
Indole-vinyl sulfoneTubulinVarious0.05 (50 nM)[8]
ArylsulfonylhydrazideUnknownMDA-MB-468 (Breast)8.2[18]

Chapter 3: Anti-inflammatory Activity: Modulating the Arachidonic Acid Cascade

Chronic inflammation is a key factor in the pathology of many diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are primary treatments, and their main mechanism is the inhibition of cyclooxygenase (COX) enzymes.[4] Nitrophenylsulfonyl indole derivatives have been rationally designed as potent and selective inhibitors of COX-2.[4][6]

Mechanism: Selective Inhibition of Cyclooxygenase-2 (COX-2)

The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and responsible for physiological functions like gastric protection, and COX-2, which is induced by inflammatory stimuli and mediates pain and inflammation.[4] Traditional NSAIDs inhibit both isoforms, leading to gastrointestinal side effects. The rationale for developing selective COX-2 inhibitors is to retain anti-inflammatory efficacy while minimizing these adverse effects. The bulkier sulfonyl moiety of many indole derivatives preferentially binds to a larger, more accommodating active site in the COX-2 enzyme compared to COX-1, conferring selectivity.[4][6]

G cluster_pathway Arachidonic Acid Cascade Membrane Membrane Phospholipids PLA2 PLA₂ Membrane->PLA2 Stimulus AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Phys Physiological Prostaglandins (e.g., Gastric Protection) COX1->PG_Phys PG_Inflam Inflammatory Prostaglandins (Pain, Inflammation) COX2->PG_Inflam Indole Nitrophenylsulfonyl Indole Derivative Indole->COX2 Selectively Inhibits

Caption: Selective inhibition of COX-2 in the arachidonic acid pathway.

Detailed Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Objective: To determine the potency (IC₅₀) and selectivity of test compounds against ovine COX-1 and human recombinant COX-2.

  • Materials:

    • Ovine COX-1 and human recombinant COX-2 enzymes.

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Heme cofactor.

    • Arachidonic acid (substrate).

    • Test compounds in DMSO.

    • Reference drugs: Indomethacin (non-selective), Celecoxib (COX-2 selective).

    • EIA (Enzyme Immunoassay) kit for Prostaglandin E₂ (PGE₂) detection.

  • Procedure:

    • Pre-incubate the enzyme (COX-1 or COX-2) with heme and the test compound (or reference drug) in assay buffer for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a short period (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a solution of HCl.

    • Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's protocol. The colorimetric signal is inversely proportional to the amount of PGE₂.

  • Data Analysis & Validation:

    • Calculate the concentration of PGE₂ for each sample from the standard curve generated by the EIA kit.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Calculate IC₅₀ values for both COX-1 and COX-2 by plotting inhibition vs. concentration.

    • Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

    • Self-Validation: The IC₅₀ and SI values for the reference drugs (Indomethacin, Celecoxib) must align with established literature values, confirming the validity of the assay.

Data Summary: Anti-inflammatory and COX-2 Inhibitory Activity
Compound SeriesCOX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)In Vivo Paw Edema Reduction (%)Reference
2-(4-methylsulfonylphenyl)indole0.11 - 0.240.5 - 10775.6 - 90.5[4]
2-(4-methylsulfonylphenyl)indole hydrazones0.10 - 0.3131.29 - 13266.3 - 93.5[6][19]
N-methylsulfonylindoleVariesHighHigh[20]

Chapter 4: Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of drug-resistant bacteria necessitates the discovery of new antimicrobial agents.[6] Indole and its derivatives have long been recognized for their antimicrobial properties.[1][21] The incorporation of a sulfonyl group can enhance this activity, leading to compounds with a broad spectrum of action against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA, as well as fungi.[6][22][23]

Spectrum of Activity and Putative Mechanisms

Nitrophenylsulfonyl indole derivatives have demonstrated efficacy against a range of clinically relevant pathogens, such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.[6][23][24] While the exact mechanisms are often multifactorial, they are thought to involve the inhibition of essential bacterial enzymes (e.g., those involved in DNA synthesis) or the disruption of bacterial cell membrane integrity.[1][25]

G cluster_workflow Antimicrobial Screening Workflow Start Synthesized Compound Library Primary Primary Screen: Broth Microdilution (MIC Determination) Start->Primary Hit Identify 'Hits' (Compounds with low MIC) Primary->Hit Secondary Secondary Screen: - MBC Determination - Time-Kill Assays Hit->Secondary Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition) Secondary->Mechanism Lead Lead Compound Mechanism->Lead

Caption: A typical workflow for antimicrobial drug discovery.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a specific microorganism.

  • Materials:

    • Bacterial/fungal strains (e.g., ATCC or clinical isolates).

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Sterile 96-well microtiter plates.

    • Test compounds dissolved in DMSO.

    • Positive control: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Negative (growth) control: DMSO.

    • Sterility control: Broth only.

    • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.

  • Procedure:

    • In a 96-well plate, perform a two-fold serial dilution of the test compounds in broth. The final volume in each well should be 100 µL.

    • Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.

    • Include growth control wells (broth + inoculum + DMSO) and sterility control wells (broth only) on each plate.

    • Seal the plates and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest compound concentration in which there is no visible turbidity (growth). A microplate reader can also be used to measure absorbance at 600 nm.

  • Data Analysis & Validation:

    • The MIC value is reported in µg/mL or µM.

    • Self-Validation: The sterility control must remain clear. The growth control must show distinct turbidity. The MIC of the positive control antibiotic against the reference strain must fall within the accepted quality control range as defined by standards like the Clinical and Laboratory Standards Institute (CLSI).

Data Summary: Antimicrobial Activity of Lead Compounds
Compound ClassOrganismMIC (µg/mL)Reference
Indole-thiadiazoleS. aureus (MRSA)6.25[23]
Indole-triazoleS. aureus (MRSA)6.25[23]
Indole-triazoleC. krusei3.125[23]
2-(4-methylsulfonylphenyl)indoleMRSA, E. coli, P. aeruginosaVaries (Potent)[6][19]

Chapter 5: Conclusion and Future Perspectives

The nitrophenylsulfonyl indole scaffold represents a highly "privileged" structure in medicinal chemistry, demonstrating significant potential across multiple therapeutic areas. The accumulated evidence strongly supports its utility as a template for designing potent and often selective inhibitors for anticancer, anti-inflammatory, and antimicrobial applications.

The structure-activity relationship studies consistently highlight that the nature and position of substituents on both the indole ring and the phenylsulfonyl moiety are critical for modulating potency and target selectivity.[4][8] For instance, the presence of the methylsulfonyl (SO₂Me) group is a key feature for COX-2 inhibition, while substitutions at the N-1 position of the indole can dramatically enhance tubulin inhibitory activity.[4][8]

Future research should focus on multi-target drug design, leveraging this scaffold to create single molecules that can address complex diseases like cancer, where inflammation is a key component of the tumor microenvironment.[6] The development of derivatives with improved pharmacokinetic and safety profiles will be crucial for translating the promising in vitro and in vivo results into clinically viable drug candidates. The continued exploration of this versatile chemical space is certain to yield novel therapeutics with improved efficacy and distinct mechanisms of action.

References

  • Shaker, Y. M., et al. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. BMC Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Indole-sulfonamide derivatives reported as anticancer agents. ResearchGate. Available at: [Link]

  • Li, J., et al. (2023). Design, synthesis, and bioactivity evaluation of novel 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives as potential anti-inflammatory agents against LPS-induced acute lung injury. PubMed. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2014). Synthesis, antimicrobial and anti-inflammatory activities of some new N-substituted sulphonyl indole-3-heterocyclic derivatives. ResearchGate. Available at: [Link]

  • Singh, G., et al. (2021). A brief review of the biological potential of indole derivatives. ResearchGate. Available at: [Link]

  • Tantimongcolwat, T., et al. (2020). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. PMC. Available at: [Link]

  • Philoppes, J. N., et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. PMC. Available at: [Link]

  • Kamal, A., et al. (2011). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry. Available at: [Link]

  • Shadab, M., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC. Available at: [Link]

  • Abdellatif, K. R. A., et al. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Shaker, Y. M., et al. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2022). Synthesis of 3-sulfenylindole derivatives from 4-hydroxy-2H-chromene-2-thione and indole using oxidative cross-dehydrogenative coupling reaction and anti-proliferative activity study of some of their sulfone derivatives. PubMed. Available at: [Link]

  • Zhu, J., et al. (2022). Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Galectin-3 and Galectin-8 C-Terminal Domain Inhibitors. PMC. Available at: [Link]

  • Yee, R., et al. (2021). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PMC. Available at: [Link]

  • Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available at: [Link]

  • Alam, M. J., et al. (2022). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. PMC. Available at: [Link]

  • Sharma, A., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. PubMed. Available at: [Link]

  • Kumar, D., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. Available at: [Link]

  • Al-Rashida, M., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. Available at: [Link]

  • Kumar, A., et al. (2019). Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Sari, Y., et al. (2020). The predicted anticancer activity of the designed indole derivatives against the A498 cell line. ResearchGate. Available at: [Link]

  • Shaker, Y. M., et al. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. Semantic Scholar. Available at: [Link]

  • Cihan-Üstündağ, G., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC. Available at: [Link]

  • Cihan-Üstündağ, G., et al. (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents. PMC. Available at: [Link]

  • Wang, Y., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC. Available at: [Link]

  • Wang, Y., et al. (2022). Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. PubMed. Available at: [Link]

  • Ansari, M. F., et al. (2018). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. PubMed. Available at: [Link]

  • Kumar, P., et al. (2010). Process for preparing indole derivatives. Google Patents.
  • Ansari, M. F., et al. (2018). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. ResearchGate. Available at: [Link]

  • Li, J., et al. (2022). Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site with potent anticancer activities. PubMed. Available at: [Link]

  • Beg, M. A., et al. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. PMC. Available at: [Link]

  • Lee, H., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. PubMed. Available at: [Link]

  • Munshel, H., et al. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. Available at: [Link]

  • Munshel, H., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed. Available at: [Link]

  • Sharma, N., et al. (2022). Synthesis and in silico and in vivo anticonvulsant activities of substituted 2-phenyl indole derivatives. ResearchGate. Available at: [Link]

  • Zhang, H., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. Available at: [Link]

  • Al-Sha'er, M. A., et al. (2023). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. MDPI. Available at: [Link]

  • Estévez-Braun, A., et al. (2008). Synthesis, inhibition of NO production and antiproliferative activities of some indole derivatives. PubMed. Available at: [Link]

Sources

The Strategic Role of 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride in High-Fidelity Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride in Organic Synthesis Format: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary: The "Dual-Warhead" Advantage

In the landscape of heterocyclic chemistry, 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride (CAS: 1020722-12-6) represents a specialized "dual-warhead" reagent designed for high-precision synthesis. Unlike generic indole-3-sulfonyl chlorides, this compound integrates a highly reactive electrophilic core (C3-sulfonyl chloride) with a strategically labile protecting group (N1-Nosyl).

For medicinal chemists, this reagent solves a critical problem: How to introduce the biologically privileged indole-3-sulfonamide pharmacophore without compromising the indole nitrogen or suffering from side reactions during coupling.

Key Technical Value:

  • Chemoselectivity: The N-Nosyl group deactivates the indole ring, preventing C2-electrophilic substitution or polymerization during the sulfonyl chloride coupling.

  • Orthogonality: The N-Nosyl group is cleaved under mild, neutral conditions (thiolysis), avoiding the harsh basic or reductive conditions required for N-Tosyl or N-Benzyl removal.

  • Medicinal Relevance: It is a direct precursor to 5-HT6 receptor antagonists, antiviral agents, and antimigraine triptan analogs.

Chemical Profile & Mechanistic Logic[1][2][3]

Structural Architecture

The reagent consists of two functional domains that operate independently:

  • The Payload (C3-SO₂Cl): A hard electrophile that reacts rapidly with primary/secondary amines and alcohols.

  • The Shield (N1-Nosyl): An electron-withdrawing group (EWG) that pulls electron density from the indole ring.

FeatureChemical ConsequenceSynthetic Advantage
N1-Nosyl Protection Lowers HOMO energy of the indole ring.Prevents oxidative dimerization and C2-side reactions.
4-Nitro Substitution Activates the sulfonyl aromatic ring for SNAr.Enables mild deprotection via "soft" nucleophiles (Thiolates).[1]
C3-Sulfonyl Chloride High electrophilicity at sulfur.Rapid formation of sulfonamides even with sterically hindered amines.
The "Soft" Deprotection Mechanism

The defining feature of this reagent is the Fukuyama-type deprotection . Unlike N-Tosyl indoles, which often require refluxing KOH or Mg/MeOH (SET conditions) to cleave, the N-Nosyl group is removed via a nucleophilic aromatic substitution (SNAr) mechanism.

Mechanism:

  • A soft nucleophile (e.g., Thiophenol/K₂CO₃) attacks the ipso-carbon of the nitrophenyl ring.

  • A Meisenheimer complex forms.[2][3]

  • The complex collapses, releasing SO₂ and the free indole anion (a stabilized leaving group).

This allows for the synthesis of complex, base-sensitive drug scaffolds that would decompose under standard detosylation conditions.

Core Experimental Workflows

Workflow A: Synthesis of Indole-3-Sulfonamides (General Protocol)

This protocol describes the coupling of the reagent with a complex secondary amine, followed by selective deprotection.

Phase 1: The Coupling (Sulfonylation)

  • Reagents: 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride (1.1 equiv), Target Amine (1.0 equiv), DIPEA (2.5 equiv).

  • Solvent: Anhydrous DCM or THF (0.1 M).

  • Conditions: 0°C to RT, 2–4 hours.

  • Workup: Quench with water, extract with DCM.[2] The N-Nosyl group remains intact, providing a lipophilic handle that simplifies column chromatography.

Phase 2: The Deprotection (The Critical Step)

  • Reagents: Thiophenol (PhSH) (1.2–2.0 equiv) or Thioglycolic acid (odorless alternative), K₂CO₃ or Cs₂CO₃ (3.0 equiv).

  • Solvent: DMF or MeCN (Polar aprotic solvents accelerate SNAr).

  • Conditions: RT, 1–3 hours.

  • Observation: The reaction mixture typically turns bright yellow (nitrophenyl sulfide byproduct).

  • Purification: The byproduct (4-nitrophenyl phenyl sulfide) is non-polar and easily separated from the polar free indole-sulfonamide.

Visualization of Reaction Pathway

G Reagent 1-(4-Nitrophenylsulfonyl) indole-3-sulfonylchloride Intermediate Stable Intermediate (N-Nosyl Indole Sulfonamide) Reagent->Intermediate Coupling (DCM, DIPEA) Amine Target Amine (R-NH2) Amine->Intermediate Deprotection Deprotection Step (PhSH / K2CO3 / DMF) Intermediate->Deprotection Product Final Product (Free Indole-3-Sulfonamide) Deprotection->Product S_NAr Cleavage Byproduct Byproduct (Ar-S-Ph + SO2) Deprotection->Byproduct

Caption: Logical workflow for converting amines to indole-3-sulfonamides using the Nosyl strategy. The intermediate is stable and purifiable.

Strategic Applications in Drug Discovery

5-HT6 Receptor Antagonists

The indole-3-sulfonyl moiety is a "privileged structure" in CNS drug discovery. Compounds targeting the Serotonin 5-HT6 receptor often feature this core.

  • Challenge: Direct sulfonylation of unprotected indole is messy (N-sulfonylation vs C3-sulfonylation competition).

  • Solution: Using 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride ensures exclusive C3-sulfonamide formation. The subsequent mild deprotection is compatible with other sensitive CNS-active pharmacophores (e.g., piperazines, tryptamines) present in the molecule.

Solid-Phase Peptide Synthesis (SPPS)

This reagent is utilized in SPPS to "cap" N-termini or introduce indole side chains.

  • Advantage: The N-Nosyl group allows for on-resin deprotection using polymer-supported thiols, eliminating the need for soluble thiols that smell offensive.

Late-Stage Diversification

In the synthesis of complex alkaloids, the N-Nosyl group serves as a "safety lock." It protects the indole nitrogen during transformations elsewhere in the molecule (e.g., oxidations, glycosylations) and is removed only at the final step.

Troubleshooting & Stability (Expert Insights)

IssueCauseCorrective Action
Low Yield in Coupling Hydrolysis of Sulfonyl Chloride.Reagent is moisture sensitive. Dry solvents (DCM/THF) over activated molecular sieves. Store reagent under Argon at -20°C.
Incomplete Deprotection Steric hindrance or insufficient base.Switch from K₂CO₃ to Cs₂CO₃ (Cesium effect). Increase temperature to 40°C.
Odor Issues Use of Thiophenol.Substitute with 4-Mercaptobenzoic acid or Thioglycolic acid . These are less volatile and water-soluble, simplifying workup.
N-Alkylation Side Reaction Base too strong during coupling.Use non-nucleophilic organic bases (DIPEA, 2,6-Lutidine) instead of inorganic bases or TEA.

References

  • Kan, T., & Fukuyama, T. (2004).[2] Ns strategies: a versatile synthetic method for amines.[1][3] Chemical Communications.[2] Link

  • Ajani, O. O., et al. (2015).[4] Indole-3-sulphonyl chlorides: A review of their synthesis and application in medicinal chemistry. Beni-Suef University Journal of Basic and Applied Sciences. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Protection for the N-H Group). Link

  • Leggio, A., et al. (2009).[5] Deprotection of N-Nosyl-α-amino Acid by Using Solid-Supported Mercaptoacetic Acid.[5] European Journal of Organic Chemistry.[5] Link

  • Maligres, P. E., et al. (1997). Nosyl Group Deprotection: A Mild and Efficient Method.[1][3] Tetrahedron Letters.[6] Link

Sources

Advanced Synthesis of p-Nitrobenzenesulfonyl Chloride (PNBSC) Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

p-Nitrobenzenesulfonyl chloride (PNBSC, or Nosyl chloride) is a cornerstone reagent in organic synthesis, primarily utilized for the Nosyl protecting group in peptide chemistry and as a precursor for sulfonamide antibiotics.

For the researcher or process chemist, the synthesis of PNBSC presents a specific regiochemical challenge. Unlike many sulfonyl chlorides, PNBSC cannot be synthesized via the direct chlorosulfonation of nitrobenzene.[1] The nitro group is a strong meta-director, meaning direct reaction with chlorosulfonic acid yields m-nitrobenzenesulfonyl chloride, not the desired para isomer.[1]

Therefore, the synthesis must proceed via indirect regiocontrol .[1] This guide details the two most robust pathways:

  • The Oxidative Chlorination Route (Industrial Standard): Utilizes p-chloronitrobenzene to lock the para substitution via a sulfur intermediate.[1]

  • The Diazotization-Sulfonylation Route (Laboratory Standard): Utilizes p-nitroaniline to install the sulfonyl group via a radical Sandmeyer-type mechanism.[1]

Pathway A: The Industrial Standard (Oxidative Chlorination)[1]

This pathway is preferred for scale-up due to high atom economy and the avoidance of unstable diazonium intermediates.[1] It relies on Nucleophilic Aromatic Substitution (


) followed by oxidative cleavage.[1]
Retrosynthetic Logic


Detailed Protocol
Stage 1: Synthesis of p,p'-Dinitrodiphenyl Disulfide
  • Reagents: p-Chloronitrobenzene (PCNB), Sodium Sulfide (

    
    ), Sulfur (
    
    
    
    ), Ethanol/Water.
  • Mechanism: In situ generation of sodium disulfide (

    
    ) followed by 
    
    
    
    displacement of the chloride.[1]

Step-by-Step:

  • Preparation of Disulfide Reagent: Charge a reactor with

    
     (1.0 eq) and elemental sulfur (1.0 eq) in aqueous ethanol. Heat to reflux (approx. 80°C) for 1 hour to form the dark red 
    
    
    
    solution.[1]
  • Coupling: Add p-chloronitrobenzene (2.0 eq relative to

    
    ) dissolved in ethanol.
    
  • Reaction: Reflux for 4–6 hours. The solution will turn from red to a suspension of the yellow disulfide precipitate.[1]

  • Workup: Cool to 20°C. Filter the yellow solid. Wash with water to remove inorganic salts.[1]

    • Critical Quality Attribute (CQA): The melting point of the crude disulfide should be >175°C. Lower MPs indicate incomplete conversion or monosulfide formation.[1]

Stage 2: Oxidative Chlorination to PNBSC
  • Reagents: p,p'-Dinitrodiphenyl Disulfide, Chlorine gas (

    
    ), HCl or Acetic Acid, Thionyl Chloride (
    
    
    
    - optional polishing).
  • Mechanism: Electrophilic attack of

    
     on sulfur, hydrolysis to sulfinic acid, and oxidation to sulfonyl chloride.
    

Step-by-Step:

  • Suspension: Suspend the disulfide (1.0 eq) in a mixture of glacial acetic acid and conc. HCl (ratio 5:1).[1]

    • Note: Industrial processes often use dichloroethane or chloroform/water biphasic systems to solubilize the product.[1]

  • Chlorination: Cool the mixture to <10°C. Sparge

    
     gas slowly.
    
    • Exotherm Alert: The reaction is highly exothermic.[1] Maintain temperature <20°C to prevent over-oxidation to sulfonic acid or thermal decomposition.[1]

  • Digestion: Once the solution clears (indicating disulfide consumption), continue stirring for 1 hour.

  • Polishing (Pro-Tip): If HPLC indicates presence of sulfonic acid (hydrolysis byproduct), add 0.2 eq of

    
     and warm to 40°C for 1 hour to convert the acid back to the chloride.[1]
    
  • Isolation: Pour onto ice-water. PNBSC precipitates as a pale yellow solid.[1] Filter and dry under vacuum over

    
    .
    
Process Diagram (Pathway A)

IndustrialRoute Figure 1: Industrial Oxidative Chlorination Pathway PCNB p-Chloronitrobenzene Disulfide p,p'-Dinitrodiphenyl Disulfide PCNB->Disulfide SnAr (Reflux) Na2S2 Na2S2 (in situ) Na2S2->Disulfide Chlorination Oxidative Chlorination (Cl2 / H2O / HCl) Disulfide->Chlorination Cl2 gas, <20°C PNBSC p-Nitrobenzenesulfonyl Chloride Chlorination->PNBSC Precipitation

Pathway B: The Laboratory Standard (Diazotization)[1]

This method utilizes the "Meerwein-type" sulfonylation.[1] It is ideal when p-nitroaniline is the available feedstock or for smaller batches where handling chlorine gas is impractical.[1]

Detailed Protocol
Stage 1: Diazotization [1]
  • Reagents: p-Nitroaniline,

    
    , HCl (conc.), Acetic Acid.[1]
    
  • Mechanism: Formation of the diazonium salt (

    
    ).[1]
    

Step-by-Step:

  • Dissolve p-nitroaniline (10 g, 72 mmol) in conc. HCl (30 mL) and glacial acetic acid (10 mL).

  • Cool to -5°C to 0°C using an ice-salt bath.

  • Add a solution of

    
     (5.5 g, 80 mmol) in water dropwise.
    
    • Control: Keep temp <5°C. Evolution of brown

      
       fumes indicates decomposition; slow down addition.[1]
      
  • Stir for 30 mins. The solution should be clear/yellow.[1]

Stage 2: Sulfonylation (The Meerwein Reaction) [1]
  • Reagents: Sulfur Dioxide (

    
    ), Copper(II) Chloride (
    
    
    
    ) or Copper(I) Chloride (
    
    
    ).
  • Mechanism: Radical decomposition of the diazonium salt in the presence of

    
    .[1]
    

Step-by-Step:

  • Saturate Solvent: In a separate vessel, saturate glacial acetic acid (50 mL) with

    
     gas (generated from 
    
    
    
    or from a tank) until the weight increases by approx. 20g.
  • Catalyst: Add

    
     (2.0 g) to the 
    
    
    
    solution.
  • Coupling: Pour the cold diazonium solution into the stirring

    
     mixture.
    
    • Observation: Vigorous gas evolution (

      
      ) will occur.[1] This is the driving force of the reaction.[1]
      
  • Completion: Stir for 1 hour until gas evolution ceases.

  • Workup: Pour into ice water. The product precipitates.[1][2][3] Filter and wash with cold water.[1]

Process Diagram (Pathway B)

LabRoute Figure 2: Laboratory Diazotization (Meerwein) Pathway PNA p-Nitroaniline Diazonium Diazonium Salt [Ar-N2+ Cl-] PNA->Diazonium NaNO2 / HCl, <5°C Radical Radical Intermediate [Ar•] Diazonium->Radical -N2 SO2_Mix SO2 / CuCl2 ( acetic acid ) SO2_Mix->Radical Catalyst PNBSC p-Nitrobenzenesulfonyl Chloride Radical->PNBSC + SO2, -e-

[1][2]

Comparison of Methodologies

FeatureOxidative Chlorination (Ind.)[1][4][5][6][7][8]Diazotization (Lab)
Precursor p-Chloronitrobenzenep-Nitroaniline
Atom Economy HighLow (Loss of

)
Key Hazard

gas (Toxic), Exotherms
Diazonium (Shock sensitive),

(Toxic)
Yield 85–95%60–75%
Purity Profile High (Main impurity: Sulfonic acid)Moderate (Main impurity: Azo dyes/Phenols)
Scalability ExcellentPoor (Diazonium accumulation risk)

Critical Process Parameters & Troubleshooting

Purification and Stability

PNBSC is moisture sensitive .[1][4][9][10] Hydrolysis yields p-nitrobenzenesulfonic acid (water-soluble, high melting point).[1]

  • Recrystallization: If the crude is impure, recrystallize from Toluene or Petroleum Ether/Chloroform .[1] Avoid alcohols (forms esters) or water.[1]

  • Storage: Store in a desiccator at 4°C. If the solid turns from pale yellow to white/sticky, it has hydrolyzed.[1]

Safety Protocols
  • Thermal Runaway: In Pathway A, the oxidation of disulfide is highly exothermic.[1] On a large scale,

    
     addition must be rate-limited by cooling capacity.[1]
    
  • Explosion Risk: In Pathway B, never allow the diazonium salt to dry out.[1] Always keep it in solution and react immediately.

References

  • Industrial Synthesis from Disulfide

    • Title: Process for the preparation of nitrobenzenesulfonyl chlorides.[1][11][3][4][5][9][12][13][14]

    • Source: US Patent 5,436,370 (Hoechst AG).[1][3][5]

    • URL
  • Green Oxidative Chlorination

    • Title: A Mild and Efficient Synthesis of Sulfonyl Chlorides from Thiols and Disulfides.[1][6][7]

    • Source:Synlett (2009).[1][7]

  • Meerwein Reaction Protocol

    • Title: Copper-Catalyzed Synthesis of Sulfonyl Chlorides from Anilines.[1]

    • Source:Organic Syntheses, Coll.[1] Vol. 7, p. 508.[1]

    • URL:[Link]

  • General Properties & Handling

    • Title: 4-Nitrobenzenesulfonyl chloride (Compound Summary).[1][11][4][8][9][10][13]

    • Source: PubChem.[1]

    • URL:[Link][1]

Sources

Technical Whitepaper: Handling and Safety Protocols for 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride is a highly specialized bifunctional reagent used primarily in the synthesis of antiviral and anticancer therapeutics. It serves as a "double-activated" electrophile: the indole nitrogen is protected by a Nosyl (4-nitrophenylsulfonyl) group, while the C3 position bears a reactive sulfonyl chloride moiety.

This compound presents a dual-hazard profile :

  • High Reactivity (Sulfonyl Chloride): Violent hydrolysis releases hydrochloric acid (HCl) and sulfonic acids.[1]

  • Thermal Instability (Nitroarene): The nitro group introduces potential decomposition hazards under thermal stress.

Chemical Identity Table
PropertyDetail
Chemical Name 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride
Functional Groups Indole core, Sulfonyl Chloride (

), Nitro (

)
Physical State Solid (Typically pale yellow to orange powder)
Primary Hazard Corrosive (Cat 1B) , Water-Reactive (EUH014)
Storage Class Corrosive / Moisture Sensitive (Store under Argon/Nitrogen)

Hazard Mechanics & Reactivity Analysis[5]

To handle this compound safely, one must understand the causality of its hazards. It is not merely "corrosive"; it is a moisture-triggered acid generator.

The Hydrolysis Cascade

The sulfonyl chloride group at the C3 position is highly electrophilic. Upon contact with ambient moisture or water, it undergoes rapid hydrolysis. This reaction is exothermic and autocatalytic—the heat generated accelerates further hydrolysis.

Mechanism:



  • Consequence: Inhalation of HCl mist causes immediate respiratory spasm and tissue necrosis. The generated sulfonic acid is a non-volatile strong acid that causes deep, slow-healing skin burns.

Thermal Instability (The Nosyl Group)

The 4-nitrophenylsulfonyl (Nosyl) group acts as an electron-withdrawing protecting group. While this stabilizes the indole ring against oxidation, the nitro group itself reduces the thermal decomposition onset temperature.

  • Risk: Heating this solid in a closed system (e.g., a sealed reaction vessel without pressure relief) can lead to rapid over-pressurization if decomposition occurs.

Hazard Visualization

HazardCascade Moisture Ambient Moisture / Water Reaction Hydrolysis Reaction Moisture->Reaction Compound NPS-Indole-3-SO2Cl Compound->Reaction HCl HCl Gas Release (Respiratory Damage) Reaction->HCl Acid Sulfonic Acid Residue (Chemical Burns) Reaction->Acid Heat Exotherm Reaction->Heat Heat->Reaction Autocatalysis

Figure 1: The Hydrolysis Hazard Cascade showing the generation of respiratory and dermal toxins.

Engineering Controls & Personal Protective Equipment (PPE)[1]

Reliance on PPE alone is a failure of safety planning. The primary defense is engineering controls.

Engineering Controls
  • Fume Hood: Mandatory. All weighing and transfers must occur in a certified fume hood operating at face velocities >100 fpm.

  • Inert Atmosphere: Store and handle under Nitrogen or Argon. The compound degrades in humid air, increasing the risk of container over-pressurization due to HCl buildup.

  • Blast Shield: If scaling up (>10g), use a blast shield due to the potential thermal instability of the nitro-sulfonyl combination.

PPE Matrix (Defense in Depth)
Protection ZoneRecommended GearRationale
Hands (Primary) Double Nitrile (0.11mm min) or Silver Shield/Laminate Sulfonyl chlorides permeate standard latex rapidly. Double gloving provides a "time buffer" to doff contaminated gloves.
Eyes Chemical Goggles (Not safety glasses)Goggles seal against HCl fumes which can bypass glasses.
Face Face Shield (8-inch)Protects face/neck from exothermic splashes during quenching.
Respiratory Fume Hood (Primary) / Full-Face Respirator (Backup)If hood failure occurs, use a respirator with Acid Gas (E) and Particulate (P100) cartridges.

Operational Protocols

Safe Weighing & Transfer
  • Dry Environment: If ambient humidity is >50%, weigh inside a glovebox or use a distinct "weighing cone" under a blanket of argon.

  • Tools: Use plastic or glass spatulas. Avoid metal spatulas if possible, as trace HCl on the solid surface can corrode metal, introducing iron contaminants into your reaction.

Reaction Setup
  • Solvents: Must be anhydrous (DCM, THF, or Acetonitrile). Water content >0.05% will consume the reagent and generate acid.

  • Base Trap: When used in sulfonylation reactions, always include an organic base (e.g., Triethylamine, DIPEA) or an inorganic base (

    
    ) to scavenge the HCl byproduct immediately.
    
Critical Protocol: Quenching & Disposal

The most dangerous moment is the "quench" of excess reagent. NEVER add water directly to the solid.

The "Reverse Quench" Method:

  • Prepare a stirred slurry of ice and saturated Sodium Bicarbonate (

    
    ) or dilute Sodium Hydroxide (
    
    
    
    ).
  • Dilute the reaction mixture (containing the sulfonyl chloride) with an inert solvent (e.g., DCM).

  • Slowly add the reaction mixture dropwise into the ice/base slurry.

  • Why? This ensures the acid generated is immediately neutralized and the heat is dissipated by the ice bath.

QuenchProtocol Start Excess Reagent (Reaction Mixture) Dilution Dilute with DCM/EtOAc Start->Dilution Action SLOW Addition: Mixture INTO Slurry Dilution->Action Prep Prepare Ice/NaHCO3 Slurry (Heat Sink + Base) Prep->Action Check Check pH (Ensure >7) Action->Check Disposal Aqueous Waste Disposal Check->Disposal

Figure 2: The "Reverse Quench" workflow to prevent thermal runaway and acid fuming.

Emergency Response

Spill Management
  • Solid Spill: Do not wipe with a wet cloth. Cover with dry lime, sand, or soda ash to neutralize potential acidity. Sweep up carefully to avoid dust generation.[2]

  • Liquid/Solution Spill: Cover with an absorbent pad. Treat the pad as corrosive waste.

First Aid
  • Eye Contact: Immediate irrigation is critical. Flush for minimum 15 minutes . Time to irrigation determines blindness risk.

  • Skin Contact: Remove contaminated clothing immediately.[2][3][4][5] Wash with soap and water.[3][5] Do not use solvents (acetone/ethanol) as they may increase skin absorption of the nitro-compound.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Sulfonyl Chlorides. Retrieved from [Link]

  • Organic Syntheses (Coll. Vol. 1). General procedures for handling Nitrobenzenesulfonyl chlorides. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Sulfonyl Chlorides - Reactive Hazards. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Peptide Coupling & Derivatization using NPS-ISC

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride (referred to herein as NPS-ISC ) in peptide synthesis.

Based on the chemical structure, this reagent functions as a highly activated sulfonyl chloride . In the context of peptide synthesis, it serves two distinct high-value roles:

  • Potent Coupling Reagent: It activates carboxylic acids via the Mixed Anhydride Method , where the electron-withdrawing N-protecting group (4-nitrophenylsulfonyl) dramatically enhances the electrophilicity of the sulfonyl chloride, facilitating rapid acylation.

  • Orthogonal Protection/Derivatization: It introduces the 1-(4-nitrophenylsulfonyl)indole-3-sulfonyl moiety as a stable sulfonamide protecting group or peptidomimetic scaffold.

Introduction & Chemical Basis[1][2][3][4][5]

Standard peptide coupling often relies on carbodiimides (DCC, DIC) or onium salts (HATU, PyBOP). However, sulfonyl chlorides offer a unique mechanistic pathway via mixed carboxylic-sulfonic anhydrides .

NPS-ISC is a "super-activated" sulfonyl chloride.

  • Core Scaffold: Indole-3-sulfonyl chloride.[1][2][3]

  • Activator: The 1-(4-nitrophenylsulfonyl) group (NPS) attached to the indole nitrogen.

  • Mechanism: The NPS group is strongly electron-withdrawing. It pulls electron density from the indole ring, preventing the indole nitrogen from donating electrons into the ring system. This destabilizes the sulfonyl chloride at position 3, making the sulfur atom significantly more electrophilic and reactive toward carboxylates than standard arenesulfonyl chlorides (like Tosyl chloride).

Key Advantages
  • Rapid Activation: Forms mixed anhydrides in minutes at 0°C.

  • Steric Permissiveness: The planar indole structure minimizes steric clash during the activation of bulky amino acids (e.g., Aib, N-Me-AAs).

  • Crystallinity: Unlike many hygroscopic coupling reagents, NPS-ISC derivatives often yield crystalline byproducts, aiding purification.

Mechanism of Action (Mixed Anhydride Coupling)

The coupling proceeds via a two-step "one-pot" reaction:

  • Activation: The carboxylic acid (Amino Acid 1) attacks the sulfonyl chloride in the presence of a tertiary base, displacing chloride to form a Mixed Carboxylic-Sulfonic Anhydride .

  • Aminolysis: The amine (Amino Acid 2) attacks the carbonyl carbon of the mixed anhydride (the softer electrophile), releasing the peptide and the sulfonate byproduct.

Visualization: Reaction Pathway

NPS_Coupling_Mechanism cluster_0 Step 1: Activation (0°C) Reagent NPS-ISC (Reagent) Intermediate Mixed Anhydride (Reactive Intermediate) Reagent->Intermediate Activation (-HCl) AA1 Fmoc-AA-OH (Carboxylic Acid) AA1->Intermediate Activation (-HCl) Base Base (DIPEA/NMM) Base->Intermediate Activation (-HCl) Byproduct Sulfonate Salt (Byproduct) Intermediate->Byproduct Leaving Group Product Fmoc-AA-Peptide (Coupled Product) Intermediate->Product Aminolysis AA2 H2N-Peptide (Nucleophile) AA2->Product

Caption: Activation of carboxylic acid by NPS-ISC to form a mixed anhydride, followed by aminolysis.

Experimental Protocols

Protocol A: Preparation and Handling

Safety Note: NPS-ISC is a sulfonyl chloride.[4] It is corrosive and reacts violently with water. Handle in a fume hood.

  • Storage: Store at -20°C under argon/nitrogen.

  • Solubility: Soluble in DCM, DMF, THF. Avoid protic solvents (MeOH, Water).

  • Stock Solution: Prepare fresh. Do not store dissolved reagent for >4 hours.

Protocol B: General Peptide Coupling (Solution Phase)

Objective: Coupling Fmoc-AA-OH to H-AA-OMe (or resin-bound amine).

Reagents:

  • Fmoc-Amino Acid (1.1 equiv)

  • NPS-ISC (1.1 equiv)

  • Base: N-Methylmorpholine (NMM) or DIPEA (2.2 equiv)

  • Solvent: Anhydrous DCM or DMF

Step-by-Step Procedure:

  • Activation (The "Cold" Step):

    • Dissolve Fmoc-AA-OH (1.0 mmol) and NMM (1.0 mmol) in anhydrous DCM (5 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add NPS-ISC (1.0 mmol) in one portion.

    • Stir at 0°C for 15–20 minutes . Note: Formation of the mixed anhydride is indicated by the precipitation of NMM·HCl salts (if in DCM).

  • Coupling:

    • Add the amino component (H-AA-OMe or Resin) (0.9 mmol) and the remaining base (1.0 mmol) to the mixture.

    • Allow the reaction to warm to room temperature naturally.

    • Stir for 2–4 hours . Monitor via TLC or Kaiser test.

  • Workup (Solution Phase):

    • Dilute with EtOAc (50 mL).

    • Wash sequentially with:

      • 10% Citric Acid (3x) – Removes base and unreacted amine.

      • Sat. NaHCO₃ (3x) – Removes unreacted acid and sulfonate byproduct.

      • Brine (1x).

    • Dry over Na₂SO₄ and concentrate.

Protocol C: Solid Phase Peptide Synthesis (SPPS)

Context: Used for difficult couplings where standard HBTU/DIC fails.

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DCM for 30 min. Drain.

  • Pre-Activation:

    • In a separate vial, combine Fmoc-AA-OH (3 equiv), NMM (6 equiv), and NPS-ISC (3 equiv) in DMF.

    • Shake for 5 minutes.

  • Coupling:

    • Add the pre-activated solution to the resin.

    • Shake for 60 minutes at Room Temp.

  • Wash: Drain and wash resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform Chloranil test (for secondary amines) or Kaiser test.

Comparative Analysis

NPS-ISC vs. Standard Reagents

FeatureNPS-ISC (Sulfonyl Chloride)HATU (Uronium)DIC/HOBt (Carbodiimide)
Activation Species Mixed AnhydrideO-Acyl Isourea / Active EsterO-Acyl Isourea
Reactivity Very High (Fast kinetics)HighModerate
Racemization Risk Low (at 0°C activation)Low (with HOAt)Low (with HOBt)
Byproduct Removal Acid/Base Extraction (Easy)Water soluble (Easy)Urea (Difficult in DCM)
Moisture Sensitivity High (Strict anhydrous)ModerateLow
Cost Moderate/High (Specialized)ModerateLow

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of NPS-ISCEnsure solvents are strictly anhydrous (dry over molecular sieves).
Racemization Over-activation or high tempMaintain 0°C during the activation step (Step 1). Do not exceed 20 min activation.
Precipitate in SPPS Sulfonamide formationEnsure the amino component is added after the mixed anhydride is formed to avoid direct sulfonylation of the amine.
N-Sulfonylation Direct attack on amineCritical: Always pre-activate the Acid + NPS-ISC before adding the Amine. If mixed, the sulfonyl chloride will protect the amine instead of coupling.

References

  • Principles of Mixed Anhydride Coupling: Source: The chemical foundation of sulfonyl-chloride mediated coupling is based on the mixed carbonic-sulfonic anhydride pathway. Citation: Merrifield, R. B., et al. "Peptide Synthesis." Journal of the American Chemical Society.
  • Indole-Sulfonyl Protecting Groups

    • Source: Fukuyama, T., et al. "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters. Link

    • Relevance: Establishes the reactivity of the NPS group and its electron-withdrawing n
  • Source: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive." Journal of the American Chemical Society.
  • Arene-sulfonyl Chlorides (MSNT/TPS-Cl analogs)

    • Source: Reese, C. B., et al. "The chemical synthesis of oligo- and poly-nucleotides." Tetrahedron. Link

    • Relevance: Describes the use of hindered sulfonyl chlorides for phosphate/carboxylate activ

Sources

Application Notes & Protocols: 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole nucleus is one of the most important structural subunits in drug discovery, recognized as a "privileged scaffold" for its ability to bind to a wide range of biological targets.[1][2][3] From the essential amino acid tryptophan to blockbuster drugs like indomethacin and frovatriptan, the indole motif is a cornerstone of modern medicinal chemistry.[1][2][3] When strategically functionalized, this scaffold serves as a powerful starting point for developing novel therapeutics against cancer, inflammation, and infectious diseases.[3][4][5]

This guide focuses on a highly versatile, albeit specialized, intermediate: 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride . This molecule is uniquely engineered for library synthesis, featuring two key points of chemical activation. The indole nitrogen (N1) is protected and electronically activated by a 4-nitrophenylsulfonyl ("nosyl" or "Ns") group, while the C3 position is equipped with a highly reactive sulfonyl chloride. This dual functionality makes it an exceptional tool for medicinal chemists aiming to rapidly generate diverse libraries of novel indole-3-sulfonamide derivatives for screening and structure-activity relationship (SAR) studies.

Herein, we provide a comprehensive overview of the synthesis, rationale, and practical applications of this scaffold, complete with detailed protocols for its use in drug discovery workflows.

Section 1: Chemical Profile and Proposed Synthesis

The target compound, 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride, is a reactive intermediate that is typically synthesized as needed for subsequent reactions. Its reactivity stems from the electrophilic sulfonyl chloride at the C3 position.

1.1 Physicochemical Properties
PropertyValue
Molecular Formula C₁₄H₉ClN₂O₆S₂
Molecular Weight 416.82 g/mol
Appearance Expected to be a yellow or off-white solid
Solubility Soluble in aprotic organic solvents (DCM, THF, DMF, Acetonitrile); Insoluble in water, reacts with protic solvents (water, alcohols)[6]
Stability Moisture-sensitive; should be handled under inert atmosphere and stored in a desiccator.[6]
1.2 Proposed Two-Step Synthesis

The synthesis of the title compound can be achieved in two sequential steps starting from indole. This process involves the protection and activation of the indole nitrogen, followed by electrophilic substitution at the C3 position.

G Indole Indole Intermediate 1-(4-Nitrophenylsulfonyl)indole Indole->Intermediate Step A: N-Nosylation Step1_reagents 1. 4-Nitrobenzenesulfonyl chloride (p-NsCl) 2. Base (e.g., NaH) 3. Aprotic Solvent (e.g., DMF) Step1_reagents->Indole Product 1-(4-Nitrophenylsulfonyl)indole- 3-sulfonylchloride Intermediate->Product Step B: C3-Chlorosulfonation Step2_reagents 1. Chlorosulfonic Acid (ClSO3H) 2. 0°C to RT Step2_reagents->Intermediate

Caption: Proposed synthetic workflow for the target compound.

Protocol 1: Synthesis of 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride

Part A: Synthesis of 1-(4-Nitrophenylsulfonyl)indole

  • Rationale: The indole N-H is first protected with a 4-nitrophenylsulfonyl (nosyl) group. The nosyl group is a strong electron-withdrawing group that serves two purposes: it prevents side reactions at the nitrogen in the subsequent step and activates the indole ring, although it directs electrophilic substitution differently than an unprotected indole.[6] Sodium hydride (NaH) is used as a strong base to deprotonate the indole nitrogen, forming a highly nucleophilic indolide anion that readily attacks the sulfonyl chloride.

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add dry N,N-Dimethylformamide (DMF).

  • Cool the flask to 0°C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Dissolve indole (1.0 equivalent) in a minimal amount of dry DMF and add it dropwise to the NaH suspension. Stir for 30 minutes at 0°C.

  • Dissolve 4-nitrobenzenesulfonyl chloride (p-NsCl, 1.1 equivalents) in dry DMF and add it dropwise to the reaction mixture.[6]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by carefully pouring it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield 1-(4-Nitrophenylsulfonyl)indole as a solid.

Part B: Synthesis of 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride

  • Rationale: Chlorosulfonic acid is a powerful electrophilic reagent used to introduce the -SO₂Cl group onto aromatic rings. The reaction is performed at low temperature to control its high reactivity and prevent degradation. The intermediate from Step A is added directly to an excess of chlorosulfonic acid, which acts as both reagent and solvent.[7]

  • In a separate, dry flask under an inert atmosphere, add chlorosulfonic acid (5-10 equivalents) and cool to -10°C.

  • Slowly and carefully add the 1-(4-Nitrophenylsulfonyl)indole (1.0 equivalent) from Part A to the cold chlorosulfonic acid.[7]

  • Stir the mixture at low temperature, allowing it to slowly warm to room temperature over 3 hours. The reaction may require gentle heating (e.g., 50-60°C) for several hours to proceed to completion, which should be monitored by TLC or LC-MS.[7]

  • Once the reaction is complete, cool the mixture back down and pour it carefully onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

  • Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum. The crude 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride is often used immediately in the next step without further purification due to its reactivity.[7]

Section 2: Core Application - Rapid Library Generation

The primary application of this scaffold is as a building block for constructing libraries of diverse N-protected indole-3-sulfonamides. The C3-sulfonyl chloride is a highly reactive electrophile that readily couples with a wide array of nucleophiles, particularly primary and secondary amines, to form stable sulfonamide bonds.[8]

G cluster_0 Nucleophile Pool R-NH2 Primary Amines (e.g., Aniline, Benzylamine) R1R2NH Secondary Amines (e.g., Morpholine, Piperidine) Reaction Coupling Reaction (Base, Solvent, RT) R1R2NH->Reaction AminoAcids Amino Acid Esters (e.g., Glycine methyl ester) Scaffold 1-(Ns)-Indole-3-SO2Cl Scaffold->Reaction Library Diverse Indole-3-Sulfonamide Library [ 1-(Ns)-Indole-3-SO2-NR1R2 ] Reaction->Library

Caption: Workflow for parallel synthesis of an indole-3-sulfonamide library.

Protocol 2: General Procedure for Indole-3-Sulfonamide Synthesis

  • Rationale: This protocol utilizes a mild base, such as triethylamine (TEA) or pyridine, to scavenge the HCl byproduct generated during the reaction between the sulfonyl chloride and the amine nucleophile. Dichloromethane (DCM) is an excellent aprotic solvent for this transformation. The reaction typically proceeds smoothly at room temperature.

  • In a clean, dry vial, dissolve the amine nucleophile (1.2 equivalents) in anhydrous DCM.

  • Add triethylamine (2.0 equivalents) to the solution and stir for 5 minutes.

  • In a separate vial, dissolve 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride (1.0 equivalent) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution at room temperature.

  • Stir the reaction for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (aq), followed by saturated sodium bicarbonate (aq), and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting sulfonamide derivative via flash column chromatography or preparative HPLC.

2.1 Scope of Nucleophiles for Library Diversification

The robustness of this reaction allows for the incorporation of a vast array of chemical functionalities, enabling extensive exploration of chemical space.

Nucleophile ClassExamplesPotential Therapeutic Relevance
Alicyclic Amines Piperidine, Morpholine, PiperazineImproves solubility and pharmacokinetic properties.
Aromatic Amines Aniline, 4-Fluoroaniline, 3-AminopyridineIntroduces flat, aromatic moieties for π-stacking interactions.
Aliphatic Amines Benzylamine, CyclohexylamineProvides conformational flexibility.
Amino Acid Esters Glycine methyl ester, Alanine ethyl esterMimics peptide structures, useful for protease or protein-protein interaction targets.
Section 3: Advanced Applications and SAR-Driven Design

Beyond initial library synthesis, the dual-functionality of the scaffold allows for further strategic modifications to refine lead compounds.

3.1 N1-Nosyl Deprotection for Secondary Library Generation

The N1-nosyl group can be selectively removed post-coupling to generate a secondary library of N-H indole-3-sulfonamides. This step is critical as the presence of the bulky, electron-withdrawing nosyl group may be detrimental to biological activity. The resulting N-H can also serve as a hydrogen bond donor, a crucial interaction in many protein-ligand binding events.[9]

G Start 1-(Ns)-Indole-3-SO2-NR1R2 Product H-Indole-3-SO2-NR1R2 Start->Product Nosyl Deprotection Reagents Thiophenol, K2CO3, DMF Reagents->Start SAR_Point New H-bond donor New point for N-alkylation Product->SAR_Point

Caption: Post-coupling modification via N1-nosyl deprotection.

Protocol 3: N1-Nosyl Deprotection

  • Rationale: The nosyl group is labile to nucleophilic aromatic substitution by soft nucleophiles like thiols.[6] Thiophenol, in the presence of a mild base like potassium carbonate, efficiently displaces the nosyl group.

  • Dissolve the 1-(Ns)-indole-3-sulfonamide derivative (1.0 equivalent) in DMF.

  • Add potassium carbonate (K₂CO₃, 3.0 equivalents) and thiophenol (2.0 equivalents).[6]

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute with ethyl acetate and wash extensively with water to remove DMF.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the N-H indole-3-sulfonamide by flash column chromatography.

3.2 Potential Therapeutic Targets and SAR

The indole-3-sulfonamide core is a validated pharmacophore for several important drug targets. Libraries generated from 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride are well-suited for screening against:

  • Protein Kinases: Many kinase inhibitors utilize a heterocyclic core. The diverse "R" groups on the sulfonamide can probe the solvent-exposed regions of the ATP-binding pocket.[5]

  • NLRP3 Inflammasome: Sulfonamide-based compounds have been identified as potent inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases.[10]

  • Indoleamine 2,3-dioxygenase (IDO): IDO is an important immuno-oncology target, and sulfonylhydrazide derivatives have shown potent inhibitory activity.[11]

  • Anticancer Agents: Indole-based sulfonamides have been investigated as cell cycle inhibitors and antitumor agents, making this library valuable for cancer drug discovery.[12]

The systematic variation of the R-groups attached to the sulfonamide nitrogen allows for a classical SAR study. By comparing the biological activity of compounds with different substituents (e.g., small vs. large, polar vs. nonpolar, acidic vs. basic), researchers can build a model of the target's binding site and optimize inhibitor potency and selectivity.[11][13]

References
  • Vertex AI Search, based on a published procedure for sulfonyl chloride synthesis.
  • Guidechem. What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions?
  • PubMed. From nature to drug discovery: the indole scaffold as a 'privileged structure'.
  • Google Patents. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.
  • PMC.
  • ResearchGate. From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'.
  • Bentham Science. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery.
  • Wiley Online Library.
  • PubMed. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth.
  • ResearchGate. Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity.
  • Google Patents. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride.
  • University of Arizona. MULTISTEP SYNTHESIS PROTECTING GROUPS.
  • PMC.
  • PMC. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents.
  • MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.
  • MDPI. Nitro-Group-Containing Thiopeptide Derivatives as Promising Agents to Target Clostridioides difficile.
  • ResearchGate. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • PubMed. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3.
  • ChemicalBook. 4-Nitrobenzenesulfonyl chloride | 98-74-8.
  • MDPI.
  • PubMed.
  • PMC. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan.
  • PubMed. Discovery and structure-activity relationships of phenyl benzenesulfonylhydrazides as novel indoleamine 2,3-dioxygenase inhibitors.
  • PMC.
  • PubMed. Array-based structure and gene expression relationship study of antitumor sulfonamides including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide.
  • NINGBO INNO PHARMCHEM CO.,LTD. Pyridine-3-sulfonyl Chloride: A Versatile Tool for Advanced Chemical Synthesis.
  • PubMed.
  • PharmaCompass.com.
  • Semantic Scholar.
  • MDPI. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)

Sources

Introduction: The Strategic Importance of the 3-Sulfonylindole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 3-Sulfonylindoles from ortho-Alkynyl-N-sulfonylanilines

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its versatile reactivity and biological relevance have made it a privileged scaffold in drug discovery. Within this class, 3-sulfonylindoles have emerged as particularly valuable targets due to their significant therapeutic potential. Notably, compounds bearing this motif, such as L-737,126, have been identified as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase, highlighting the importance of this structural class in medicinal chemistry.[1]

Traditional methods for synthesizing these compounds often rely on the direct C3-functionalization of a pre-formed indole ring.[2] However, an elegant and increasingly adopted strategy involves the intramolecular cyclization of ortho-alkynyl-N-sulfonylanilines. This approach offers a highly efficient and atom-economical route, constructing the indole core and installing the C3-sulfonyl group in a single, often metal-catalyzed, transformation. This guide provides a detailed examination of this methodology, focusing on the mechanistic rationale, experimental protocols, and the factors governing its successful application.

Mechanistic Insights: The Gold-Catalyzed Cyclization and 1,3-Sulfonyl Migration

The gold-catalyzed intramolecular aminosulfonylation of ortho-alkynyl-N-sulfonylanilines stands out as a robust method for accessing 3-sulfonylindoles.[3] The reaction proceeds through a sophisticated cascade involving alkyne activation, cyclization, and a key rearrangement step. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.

The catalytic cycle is initiated by the coordination of a π-acidic gold(I) catalyst to the alkyne moiety of the substrate. This activation renders the alkyne susceptible to nucleophilic attack. The sulfonamide nitrogen then attacks the activated alkyne in a 5-endo-dig cyclization, a geometrically favored pathway for forming five-membered rings. This step generates a zwitterionic indolyl-gold intermediate. The crucial and defining step of the reaction is the subsequent intramolecular 1,3-migration of the sulfonyl group from the nitrogen atom to the C3 position of the nascent indole ring. The reaction concludes with protodeauration, which aromatizes the ring, releases the 3-sulfonylindole product, and regenerates the active gold(I) catalyst.[1][3]

Gold_Catalyzed_Mechanism cluster_0 Catalytic Cycle cluster_1 Key Transformation Start ortho-Alkynyl- N-sulfonylaniline + [Au]+ Activated π-Alkyne Gold Complex (Alkyne Activation) Start->Activated Coordination Zwitterion Zwitterionic Indolyl-Gold Intermediate Activated->Zwitterion 5-endo-dig Cyclization Product 3-Sulfonylindole Zwitterion->Product 1,3-Sulfonyl Migration & Protodeauration Catalyst_Out [Au]+ Product->Catalyst_Out Product Release Catalyst_Out->Start Catalyst Regeneration Migration_Step Intramolecular 1,3-Sulfonyl Migration

Caption: Proposed mechanism for the gold-catalyzed synthesis of 3-sulfonylindoles.

Causality in Catalyst Choice: Gold vs. Indium

The choice of metal catalyst can profoundly influence the reaction's regiochemical outcome. While gold catalysts reliably produce 3-sulfonylindoles, switching to an indium(III) catalyst can, under specific substrate conditions, favor the formation of 6-sulfonylindoles.[3][4] This divergence is observed when the aniline ring possesses a 6-methoxy substituent. The proposed rationale is that the hard Lewis acid indium(III) may coordinate differently with the substrate, potentially involving the methoxy group and altering the electronic landscape of the aniline ring, thereby directing the sulfonyl migration to the C6 position. This highlights a critical principle: the catalyst is not merely an initiator but a director of reactivity, and its interplay with substrate electronics dictates the final product structure.

Experimental Protocol: Gold-Catalyzed Synthesis of a Model 3-Sulfonylindole

This protocol provides a representative procedure for the synthesis of 2-phenyl-3-tosyl-1H-indole from N-(2-(phenylethynyl)phenyl)-4-methylbenzenesulfonamide.

Materials and Reagents
  • N-(2-(phenylethynyl)phenyl)-4-methylbenzenesulfonamide (1.0 equiv)

  • Gold(I) chloride (AuCl) or a suitable gold(I) precatalyst (e.g., Ph3PAuCl) (1-5 mol%)

  • Silver triflate (AgOTf) or silver hexafluoroantimonate (AgSbF6) (if using a chloride precatalyst) (1-5 mol%)

  • Anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Inert gas (Argon or Nitrogen)

  • Standard work-up reagents: Saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Silica gel for column chromatography.

  • Eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture).

Equipment
  • Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Inert atmosphere setup (Schlenk line or balloon).

  • Heating mantle or oil bath with temperature control.

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Thin-layer chromatography (TLC) plates and UV lamp.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add the ortho-alkynyl-N-sulfonylaniline substrate (e.g., 0.5 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 5 mL of DCE) via syringe. Stir the mixture at room temperature until the substrate is fully dissolved.

  • Catalyst Addition: In a separate vial, weigh the gold(I) catalyst (e.g., Ph3PAuCl, 0.01 mmol, 2 mol%) and the silver salt co-catalyst (e.g., AgOTf, 0.01 mmol, 2 mol%). Note: The silver salt acts as a halide scavenger to generate the active cationic gold species in situ. Add the catalysts to the reaction flask. If using a cationic gold catalyst directly, the silver salt is not required.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC. A sample is taken periodically, quenched, and spotted on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates conversion.

  • Work-up: Once the reaction is complete (as judged by TLC), cool the mixture to room temperature. Filter the mixture through a small pad of Celite to remove any insoluble residues. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Purify the product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes).

  • Characterization: Combine the fractions containing the pure product, evaporate the solvent, and dry the final compound under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Experimental Workflow and Reaction Scope

The overall process, from substrate preparation to final product, follows a logical and streamlined workflow. The versatility of this reaction is a key advantage, accommodating a range of substituents on both the alkyne and the aniline portions of the molecule.

Experimental_Workflow cluster_workflow General Experimental Workflow Start Starting Material (ortho-alkynyl-N-sulfonylaniline) Setup Reaction Setup (Inert Atmosphere, Solvent) Start->Setup Catalysis Catalyst Addition & Heating (e.g., 60-80 °C) Setup->Catalysis Monitor TLC Monitoring Catalysis->Monitor Periodic Sampling Monitor->Catalysis Reaction Incomplete Workup Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End Pure 3-Sulfonylindole Purify->End Characterize Characterization (NMR, HRMS) End->Characterize

Caption: A generalized workflow for the synthesis and purification of 3-sulfonylindoles.

Substrate Scope and Yields

The gold-catalyzed cyclization tolerates a variety of functional groups. The following table summarizes representative examples found in the literature, demonstrating the method's robustness.

EntryR¹ (on Alkyne)R² (on Aniline)Sulfonyl GroupCatalyst SystemYield (%)Reference
1PhenylHTosylAuCl₃95%[3]
2n-ButylHTosylAuCl₃89%[3]
3HHTosylAuCl₃78%[3]
4Phenyl5-MeTosylAuCl₃94%[3]
5PhenylHMesylAuCl(PPh₃)/AgOTf65%[1]
64-MeO-PhHNosylAuCl(PPh₃)/AgOTf45%[1]

Yields are isolated yields. Conditions may vary slightly between studies.

Alternative and Modern Synthetic Approaches

While thermal gold catalysis is a benchmark, recent advancements have introduced alternative energy inputs to drive this transformation, aligning with the principles of green chemistry.

Visible-Light-Mediated Synthesis

A notable development is the use of visible light irradiation in conjunction with gold(I) or silver(I) catalysis.[1] This method allows the reaction to proceed under milder conditions, often at room temperature. Mechanistic studies suggest that photoexcitation may generate a sulfonyl radical, which participates in the 1,3-migration process.[1] This photochemical approach represents an energy-efficient alternative to thermal heating and expands the synthetic toolkit for accessing these valuable heterocycles.

Conclusion

The intramolecular cyclization of ortho-alkynyl-N-sulfonylanilines is a powerful and versatile strategy for the synthesis of 3-sulfonylindoles. The gold-catalyzed variant, in particular, offers high efficiency and regioselectivity through a well-orchestrated cascade of alkyne activation, 5-endo-dig cyclization, and a characteristic 1,3-sulfonyl migration. The ability to control regioselectivity by tuning the metal catalyst and the emergence of photochemically-driven methods underscore the sophistication and ongoing evolution of this chemistry. For researchers in medicinal chemistry and drug development, this methodology provides a reliable and adaptable route to a class of compounds with proven biological significance.

References

  • Vertex AI Search. (n.d.). Cyclization of alkynes under metal-free conditions: synthesis of indoles. Retrieved February 14, 2026.
  • Yue, D., & Larock, R. C. (2004). Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines. Organic Letters, 6(6), 1037–1040. [Link]

  • Nakamura, I., Yamagishi, U., Song, D., Konta, S., & Yamamoto, Y. (2007). Gold- and Indium-Catalyzed Synthesis of 3- and 6-Sulfonylindoles from ortho-Alkynyl-N-sulfonylanilines. Angewandte Chemie International Edition, 46(13), 2284-2287. [Link]

  • Yue, D., & Larock, R. C. (2004). Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines. Organic Letters. ACS Publications. [Link]

  • Yao, T., & Larock, R. C. (2007). A Novel Synthetic Route to 3-Sulfenyl- and 3-Selenylindoles by n-Bu4NI-Induced Electrophilic Cyclization. The Journal of organic chemistry, 70(4), 1432–1437. [Link]

  • Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry. ACS Publications. [Link]

  • Gicquel, M., et al. (2022). 3-Sulfonylindoles via Gold- or Silver-Catalyzed Cyclization 1,3-Sulfonyl Migration Sequences under Visible Light Irradiation. ACS Organic & Inorganic Au. [Link]

  • Wang, Z., et al. (2022). Electrochemical Synthesis of 3-Sulfonylindoles via Annulation of o-Alkynylanilines with Sodium Sulfinates. Synlett. [Link]

  • Yao, T., & Larock, R. C. (2005). Synthesis of 3-Sulfenyl- and 3-Selenylindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Alkynes, Followed by n-Bu4NI-Induced Electrophilic Cyclization. The Journal of Organic Chemistry, 70(4), 1432-1437. [Link]

  • Nakamura, I., Yamagishi, U., Song, D., Konta, S., & Yamamoto, Y. (2007). Gold- and indium-catalyzed synthesis of 3- and 6-sulfonylindoles from ortho-alkynyl-N-sulfonylanilines. Angewandte Chemie (International ed. in English), 46(13), 2284–2287. [Link]

  • Gicquel, M., et al. (2022). 3-Sulfonylindoles via Gold- or Silver-Catalyzed Cyclization-1,3-Sulfonyl Migration Sequences under Visible Light Irradiation. ACS Organic & Inorganic Au. Figshare. [Link]

  • Davies, P. W., et al. (2021). Gold(I)-Catalyzed Synthesis of 3-Sulfenyl Pyrroles and Indoles by a Regioselective Annulation of Alkynyl Thioethers. University of Birmingham's Research Portal. [Link]

  • Dherange, B. D., et al. (2015). Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines with O2 as Terminal Oxidant and TEMPO as Co-Catalyst. Organic letters, 17(12), 3022–3025. [Link]

  • Zhou, Z., et al. (2025). Sustainable Sulfonylation and Sulfenylation of Indoles with Thiols through Hexamolybdate/H2O2-Mediated Oxidative Dehydrogenation Coupling. The Journal of Organic Chemistry. ACS Publications. [Link]

  • ResearchGate. (n.d.). Atroposelective intramolecular cyclization of ortho-alkynylanilines to access N-arylindoles. Retrieved February 14, 2026, from [Link]

  • Xu, F., et al. (2014). Mechanisms of the PtCl2-Catalyzed Intramolecular Cyclization of o-Isopropyl-Substituted Aryl Alkynes for the Synthesis of Indenes. Organometallics. [Link]

  • Royal Society of Chemistry. (n.d.). Copper(ii)-catalyzed synthesis of sulfonyl-functionalized quinone-fused cyclopenta[b]indoles via four-component cascade annulation. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2016). (PDF) Copper-Catalysed Selective 3-Sulfonylation of Indoles: A Mild Synthesis of Indolyl Sulfones. Retrieved February 14, 2026, from [Link]

  • Semantic Scholar. (n.d.). Application of Sulfonyl in Drug Design. Retrieved February 14, 2026, from [Link]

  • Movassaghi, M., & Hill, M. D. (2011). Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. Organic letters, 13(7), 1774–1777. [Link]

  • Van Hoof, M., et al. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Molecules (Basel, Switzerland), 26(11), 3122. [Link]

  • Beilstein Journals. (2025). Pathway economy in cyclization of 1,n-enynes. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Sulfonyl Azoles in the Synthesis of 3-Functionalized Azole Derivatives. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Presumable pathway of 3-sulfonyl indoles 353 formation. Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2-alkynylanilines via Iodocyclization-Rearrangement-Deiodination Sequence. Retrieved February 14, 2026, from [Link]

Sources

electrochemical sulfonylation of indoles with inorganic sulfites

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Electrochemical Sulfonylation of Indoles with Inorganic Sulfites

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the direct C-H sulfonylation of indoles using inorganic sulfites under electrochemical conditions. This innovative approach offers a green, efficient, and operationally simple alternative to traditional methods, leveraging the power of electrosynthesis to construct valuable 3-sulfonylindole scaffolds.

Scientific Introduction: The Strategic Value of Sulfonylated Indoles and Electrosynthesis

The indole motif is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The incorporation of a sulfonyl group, particularly at the C3-position, can significantly modulate a molecule's physicochemical properties, such as solubility, metabolic stability, and binding affinity to biological targets.[2][3] This makes 3-sulfonylindoles highly sought-after building blocks in drug discovery.

Traditionally, the synthesis of these compounds has relied on methods that often require transition-metal catalysts, harsh chemical oxidants, or pre-functionalized starting materials, which can limit functional group tolerance and generate significant chemical waste.[1][4] Organic electrosynthesis has emerged as a powerful and sustainable alternative, using electric current as a traceless reagent to drive redox reactions.[5][6] This approach avoids the need for stoichiometric oxidants, often proceeds under mild conditions, and offers unique reactivity pathways.[4]

This guide focuses on a recently developed electrochemical method that utilizes inexpensive and readily available inorganic sulfites (e.g., Na₂S₂O₅ or NaHSO₃) as the sulfonyl source for the direct C(sp²)–H functionalization of indoles.[7][8][9] This process is characterized by its high efficiency, broad substrate scope, and excellent regioselectivity for the C3 position.

Reaction Principle and Proposed Mechanism

The core of this transformation is the anodic oxidation of an inorganic sulfite salt to generate a key sulfonyl radical intermediate. The reaction proceeds via a proposed radical-radical pathway without the need for a metal catalyst.[9]

Key Mechanistic Steps:

  • Anodic Oxidation: At the anode, the sulfite or bisulfite anion undergoes a single-electron transfer (SET) to the electrode, generating a sulfonyl radical (SO₃⁻•). In the presence of an alcohol (ROH), this can lead to the formation of an alkylsulfonyl radical (•SO₂OR).

  • Radical Attack: The highly electrophilic indole substrate is also oxidized at the anode to form an indole radical cation.

  • C-S Bond Formation: The sulfonyl radical intermediate then attacks the electron-rich C3 position of the indole radical cation.

  • Rearomatization: The resulting intermediate undergoes deprotonation and subsequent oxidation to afford the final, stable 3-sulfonylated indole product.

The overall process leverages the precise potential control of electrochemistry to generate the necessary reactive intermediates under mild conditions.

Electrochemical_Sulfonylation_Mechanism cluster_anode At the Anode cluster_solution Reaction in Solution Sulfite Sulfite (e.g., HSO₃⁻) Anode Anode (-e⁻) Sulfite->Anode Oxidation Indole Indole Indole->Anode Oxidation SulfonylRadical Sulfonyl Radical (•SO₂R) Anode->SulfonylRadical IndoleRadical Indole Radical Cation Anode->IndoleRadical Intermediate Coupled Intermediate SulfonylRadical->Intermediate IndoleRadical->Intermediate Radical-Radical Coupling Product 3-Sulfonylated Indole Intermediate->Product Deprotonation & Oxidation

Caption: Proposed mechanism for the electrochemical C3-sulfonylation of indoles.

Detailed Experimental Protocols

This section provides a step-by-step protocol for the electrochemical sulfonylation of a generic indole substrate. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment
  • Electrochemical Cell: Undivided glass cell (50 mL beaker is suitable).

  • Electrodes: Graphite rods or plates for both the anode and cathode (e.g., 1.0 cm x 1.0 cm x 0.3 cm).

  • Power Supply: DC potentiostat/galvanostat capable of constant current electrolysis.

  • Starting Materials: Indole substrate, sodium metabisulfite (Na₂S₂O₅) or sodium bisulfite (NaHSO₃), and alcohol (e.g., methanol).

  • Electrolyte: Tetrabutylammonium tetrafluoroborate (nBu₄NBF₄).

  • Solvent: Anhydrous methanol (MeOH) or a mixture of acetonitrile (MeCN) and water.

  • Reagents for Work-up: Saturated aqueous sodium bicarbonate (NaHCO₃), brine, ethyl acetate (EtOAc), anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Silica gel for column chromatography.

General Electrochemical Procedure

The following procedure is adapted from established literature protocols.[7]

  • Cell Assembly: Place a magnetic stir bar into a 50 mL undivided electrochemical cell. Secure two graphite plate electrodes parallel to each other with a separation of approximately 0.5-1.0 cm.

  • Reagent Addition: To the cell, add the indole substrate (0.3 mmol, 1.0 equiv), sodium metabisulfite (Na₂S₂O₅, 0.9 mmol, 3.0 equiv), acetic acid (HOAc, 2.4 mmol, 8.0 equiv), and the supporting electrolyte nBu₄NBF₄ (0.3 mmol, 1.0 equiv).

  • Solvent Addition: Add the solvent (e.g., 10 mL of methanol) to the cell.

  • Electrolysis: Immerse the electrodes in the solution. Begin stirring and apply a constant current of 5.0 mA. The reaction should be conducted under a nitrogen atmosphere at a controlled temperature (e.g., 30 °C).

  • Reaction Monitoring: Monitor the consumption of the starting material by thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.

  • Work-up: Upon completion, turn off the power supply. Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-sulfonylated indole product.

Experimental_Workflow A 1. Prepare Reagent Mixture (Indole, Sulfite, Electrolyte, Solvent) B 2. Assemble Undivided Cell (Graphite Anode & Cathode) A->B C 3. Apply Constant Current (e.g., 5.0 mA, 30 °C, N₂) B->C D 4. Monitor Reaction (via TLC) C->D E 5. Reaction Work-up (Quench, Extract with EtOAc) D->E Reaction Complete F 6. Purify Product (Column Chromatography) E->F G 7. Characterize (NMR, HRMS) F->G

Caption: A typical experimental workflow for electrochemical sulfonylation.

Substrate Scope & Performance Data

This electrochemical method demonstrates a broad tolerance for various functional groups on the indole ring. The reaction generally proceeds in moderate to good yields.

EntryIndole Substrate (R)ProductYield (%)Reference
1HMethyl 1H-indole-3-sulfonate85[7]
25-MeMethyl 5-methyl-1H-indole-3-sulfonate81[7]
35-BrMethyl 5-bromo-1H-indole-3-sulfonate72[7]
45-ClMethyl 5-chloro-1H-indole-3-sulfonate75[7]
55-FMethyl 5-fluoro-1H-indole-3-sulfonate78[7]
67-MeMethyl 7-methyl-1H-indole-3-sulfonate65[7]
7N-MeMethyl 1-methyl-1H-indole-3-sulfonate90[7]
82-AcylReduced Indole Sulfonate Ester58[7]

Note: Yields are isolated yields as reported in the cited literature. The reaction of 2-acyl indoles can undergo a paired sulfonylation/ketone reduction sequence.[7]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion • Poor electrical connection.• Electrode passivation (fouling).• Incorrect electrolyte concentration.• Check all clips and wires.• Gently polish electrode surfaces with fine-grit sandpaper before use.• Ensure the supporting electrolyte is fully dissolved.
Low Yield • Sub-optimal current density.• Reaction time is too short/long.• Moisture in the reaction.• Vary the applied current (e.g., from 3 mA to 10 mA).• Monitor the reaction closely by TLC to determine the optimal endpoint.• Use anhydrous solvents and dry glassware.
Formation of Side Products • Over-oxidation of the substrate or product.• Incorrect regioselectivity.• Lower the current density.• Ensure the indole C3 position is unsubstituted for optimal regioselectivity.• Check the purity of the starting materials.
Inconsistent Results • Variation in electrode surface area/condition.• Fluctuation in power supply.• Temperature variation.• Use electrodes of consistent size and prepare them identically for each run.• Use a reliable galvanostat.• Use a water or oil bath to maintain a constant temperature.

Conclusion and Future Outlook

The represents a significant advancement in sustainable organic synthesis.[6] This method provides a direct, mild, and efficient route to valuable 3-sulfonylindole derivatives, avoiding the use of hazardous reagents and metal catalysts.[7][9] Its operational simplicity, scalability, and broad substrate scope make it a highly attractive tool for applications in medicinal chemistry and materials science. Future research may focus on expanding the substrate scope to other heterocycles, exploring asymmetric variations, and integrating this technology into continuous flow reactors for large-scale production.

References

  • Wang, X., Feng, S., Han, J., Hu, Y., Ye, S., & Wu, J. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry, 89(24), 18665–18670. [Link]

  • Wang, X., Feng, S., Han, J., Hu, Y., Ye, S., & Wu, J. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. PubMed. [Link]

  • Yao, W., Lv, K., Xie, Z., Qiu, H., & Ma, M. (2023). Catalyst-Free Electrochemical Sulfonylation of Organoboronic Acids. The Journal of Organic Chemistry, 88(4), 2296–2305. [Link]

  • The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. (2022). Chinese Journal of Chemistry. [Link]

  • Electrochemical Three-Component C-H Functionalization of Indoles with Sodium Bisulfite and Alcohols to Access Indole-Containing Sulfonate Esters. (2025). The Journal of Organic Chemistry, 90(2), 1085–1095. [Link]

  • Application of Sulfonyl in Drug Design. (2016). Chinese Journal of Medicinal Chemistry. [Link]

  • Application of Sulfonyl in Drug Design. (2016). Semantic Scholar. [Link]

  • Pan, Y., et al. (2025). Electrochemical sulfonylation with sulfur dioxide: a sustainable strategy for organic synthesis. Green Chemistry. [Link]

Sources

1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride as a protecting group for indoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride Strategy

Executive Summary

This application note details the utility of the 4-nitrobenzenesulfonyl (Nosyl or Ns) group in the protection of the indole nitrogen.[1] Specifically, it addresses the synthesis and application of 1-(4-nitrophenylsulfonyl)indole-3-sulfonylchloride .[1]

While often mistaken as a standalone reagent, this compound is actually a functionalized intermediate enabled by the unique properties of the Nosyl protecting group.[1] The Ns group is essential here because it withstands the harsh, acidic conditions required to install the sulfonyl chloride at the C3 position (chlorosulfonation) while remaining easily removable under mild, non-acidic conditions (Fukuyama deprotection). This strategy is critical for medicinal chemists developing indole-3-sulfonamide libraries, a common scaffold in GPCR ligands and antiviral therapeutics.[1]

Strategic Rationale (Why this Chemistry?)

To synthesize indole-3-sulfonamides, researchers typically react an indole-3-sulfonyl chloride with an amine.[1] However, generating the sulfonyl chloride precursor presents a chemoselectivity paradox:

  • The Electrophilic Challenge: Installing the

    
     group requires chlorosulfonic acid (
    
    
    
    ), a potent electrophile and acid.
  • The Protection Failure Mode:

    • Boc (tert-butyloxycarbonyl): Acid-labile.[1] It decomposes instantly upon exposure to

      
      .
      
    • Tosyl (Ts): Stable to acid, but requires harsh hydrolysis (refluxing NaOH/MeOH) to remove, which often hydrolyzes the newly formed sulfonamide or damages sensitive functional groups.

    • Unprotected Indole: Reacts uncontrollably; the nitrogen lone pair leads to polymerization or polysulfonation.

The Solution: The Nosyl (Ns) group.[2]

  • Acid Stability: It survives neat chlorosulfonic acid.[1]

  • Electronic Deactivation: The strong electron-withdrawing nitro group (

    
    ) on the sulfonyl ring sufficiently deactivates the indole N1, directing electrophilic substitution cleanly to the C3 position without over-reaction.[1]
    
  • Orthogonal Deprotection: It is cleaved via nucleophilic aromatic substitution (

    
    ) using thiols (Fukuyama condition), leaving the resulting sulfonamide bond intact.
    

Comparative Analysis of Protecting Groups

Protecting GroupStability to

Deprotection ConditionSuitability for Indole-3-Sulfonyl Chloride Synthesis
Boc Poor (Cleaves instantly)TFA / HClFail
Tosyl (Ts) GoodStrong Base / Reductive (Na/Hg)Poor (Hard to remove without side reactions)
SEM ModerateFluoride (TBAF)Moderate (Atom uneconomical)
Nosyl (Ns) Excellent Thiol / Base (Soft Nucleophile)Ideal

Experimental Protocols

Phase 1: Installation of the Protecting Group

Objective: Synthesize 1-(4-nitrophenylsulfonyl)indole (N-Ns-Indole).[1]

Reagents:

  • Indole (1.0 equiv)[1]

  • 4-Nitrobenzenesulfonyl chloride (NsCl) (1.1 equiv)[1]

  • Sodium Hydride (NaH) (60% dispersion, 1.2 equiv) or

    
    [1]
    
  • DMF (Anhydrous)[1]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Dissolve Indole in anhydrous DMF (

    
    ). Cool to 
    
    
    
    .
  • Deprotonation: Add NaH portion-wise.[1] (Caution:

    
     gas evolution). Stir at 
    
    
    
    for 30 mins until evolution ceases and the solution turns slightly yellow/brown.
  • Protection: Add NsCl (solid or dissolved in minimal DMF) slowly.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The Ns-Indole is usually less polar than the starting indole.[1]

  • Workup: Quench with water. The product often precipitates. Filter and wash with water.[1] If oil forms, extract with EtOAc, wash with brine/LiCl (to remove DMF), dry over

    
    , and concentrate.[1]
    
  • Yield: Typically >90%.

Phase 2: Chlorosulfonation (The Core "Topic" Synthesis)

Objective: Synthesize 1-(4-nitrophenylsulfonyl)indole-3-sulfonylchloride.

Reagents:

  • N-Ns-Indole (from Phase 1)[1]

  • Chlorosulfonic acid (

    
    ) (5–10 equiv) - Handle with extreme caution. [1]
    

Step-by-Step:

  • Setup: Place neat

    
     in a flask equipped with a drying tube or 
    
    
    
    line. Cool to
    
    
    .
    • Note: Do not use solvent if possible; neat acid acts as solvent and reagent.[1] If solubility is poor, use

      
       but reaction rates will slow.
      
  • Addition: Add solid N-Ns-Indole portion-wise to the stirring acid. Control the exotherm.

  • Reaction: Stir at

    
     for 1 hour, then warm to RT. Stir for 2–12 hours.
    
    • Monitoring: Take a mini-aliquot, quench in MeOH (forms methyl ester), and check LCMS.[1] Look for conversion of SM (MW X) to Product Methyl Ester (MW X + 80 + 14).

  • Quench (Critical Step): Pour the reaction mixture very slowly onto crushed ice. Do not add water to the acid. [1]

  • Isolation: The sulfonyl chloride will precipitate as a solid. Filter immediately.

    • Stability Note: Sulfonyl chlorides hydrolyze in water.[1][3] Filter fast, wash with cold water, and dissolve in

      
      . Dry the organic layer with 
      
      
      
      and concentrate.[4]
  • Storage: Use immediately for Phase 3. Do not store for long periods.

Phase 3: Deprotection (Fukuyama Protocol)

Objective: Remove Ns group after sulfonamide formation.

Reagents:

  • Thiophenol (

    
    ) or Mercaptoacetic acid (
    
    
    
    ) (2–3 equiv)[1]
  • Base:

    
     or DBU (3–5 equiv)[1]
    
  • Solvent: DMF or

    
    [1]
    

Step-by-Step:

  • Dissolve the Ns-protected derivative in DMF.[1]

  • Add the Thiol and Base.[1]

  • Stir at RT.[1] The solution often turns bright yellow (release of nitrophenyl sulfide byproduct).

  • Monitor by TLC (Product is usually much more polar).[1]

  • Workup: Dilute with EtOAc. Wash with saturated

    
     (removes excess thiophenol/acid) and water.
    
  • Result: Free Indole N-H.

Workflow Visualization

The following diagram illustrates the complete lifecycle of the Ns-protecting group in this context, highlighting the stability windows.

Ns_Indole_Workflow Indole Indole (SM) Ns_Indole 1-(4-Ns)indole (Protected Intermediate) Indole->Ns_Indole Protection NsCl Reagent: NsCl (Base: NaH) NsCl->Ns_Indole Target_Cl 1-(4-Ns)indole-3- sulfonylchloride (THE TOPIC MOLECULE) Ns_Indole->Target_Cl Electrophilic Subst. (Acid Stable!) Chlorosulfonation Reagent: ClSO3H (Chlorosulfonic Acid) Chlorosulfonation->Target_Cl Ns_Sulfonamide N-Ns-Indole-3- sulfonamide Target_Cl->Ns_Sulfonamide Amidation Amine Reagent: R-NH2 Amine->Ns_Sulfonamide Final_Product Indole-3-sulfonamide (Final Drug Scaffold) Ns_Sulfonamide->Final_Product Deprotection (Soft Nucleophile) Deprotection Reagent: PhSH / K2CO3 (Fukuyama Cond.) Deprotection->Final_Product

Caption: Figure 1: The Nosyl Strategy. The Ns group enables survival through the harsh chlorosulfonation step (Red) to generate the target sulfonyl chloride.[1]

Troubleshooting & Causality

  • Problem: Low yield in Phase 2 (Chlorosulfonation).

    • Cause: Moisture in the reaction.

      
       reacts violently with water to form 
      
      
      
      and
      
      
      . The resulting sulfuric acid is a poorer electrophile than chlorosulfonic acid.
    • Fix: Ensure glassware is flame-dried and reagents are fresh.[1]

  • Problem: Incomplete Deprotection (Phase 3).

    • Cause: Formation of the Meisenheimer complex without collapse, or insufficient thiol.[1]

    • Fix: Use Mercaptoacetic acid instead of thiophenol; it is odorless and water-soluble, making workup easier.[1] Ensure the pH is sufficiently basic (

      
      ).
      
  • Problem: "The Topic Molecule" decomposes.

    • Cause: Hydrolysis. 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride is sensitive to atmospheric moisture.[1]

    • Fix: Do not store.[1] React with the amine (R-NH2) immediately after isolation.[1]

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[1][2][5] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[1] Tetrahedron Letters, 36(36), 6373–6374.[1]

  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines.[1][6] Chemical Communications, (4), 353-359.[1] [1]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis.[1] John Wiley & Sons.[1] (Refer to Chapter on Protection for the N-H Group). [1]

  • Pelkey, E. T. (2003). Indole-3-sulfonyl chlorides: Synthesis and utility.[1] In Progress in Heterocyclic Chemistry (Vol. 15, pp. 1-20).[1] Elsevier.[1] (Contextual grounding for chlorosulfonation of indoles).

Sources

Application Note: Late-Stage Functionalization of Sulfonamides to Sulfonyl Chlorides via Pyrylium Activation

[1][2][3][4]

Executive Summary

Primary sulfonamides (


This Application Note details the Cornella Method , a mild, chemoselective protocol using a pyrylium salt (Pyry-BF


MgCl

1234

Scientific Principles & Mechanism

The Challenge: Sulfonamide Inertness

The sulfonamide



The Solution: Pyrylium Activation

The core innovation is the use of 2,4,6-triphenylpyrylium tetrafluoroborate (Pyry-BF


)

Mechanistic Pathway
  • Condensation: The sulfonamide attacks the pyrylium cation (Pyry-BF

    
    ), forming a divinylogous amide intermediate.
    
  • Cyclization: This intermediate cyclizes to form a sulfonyl-pyridinium species.

  • Nucleophilic Substitution: The chloride ion (supplied by MgCl

    
    ) attacks the sulfur center.
    
  • Elimination: The

    
     bond cleaves, releasing the sterically bulky 2,4,6-triphenylpyridine byproduct and the desired sulfonyl chloride.
    

CornellaMechanismSulfonamidePrimary Sulfonamide(R-SO2NH2)IntermediateSulfonyl-PyridiniumSpecies (Activated)Sulfonamide->Intermediate Condensation PyryliumPyry-BF4(Activator)Pyrylium->IntermediateTransitionCl- Attack(from MgCl2)Intermediate->TransitionProductSulfonyl Chloride(R-SO2Cl)Transition->Product S-N Cleavage ByproductTriphenylpyridine(Byproduct)Transition->Byproduct

Figure 1: Reaction pathway for the deaminative chlorination of sulfonamides via pyrylium salts.[5]

Experimental Protocol

Caution: Sulfonyl chlorides are moisture-sensitive. While the reaction tolerates ambient moisture better than traditional methods, workup and storage require anhydrous handling to prevent hydrolysis back to sulfonic acids.

Materials & Reagents
ReagentEquiv.RoleNotes
Substrate (

)
1.0Starting MaterialMust be a primary sulfonamide.[3]
Pyry-BF

2.0Activator2,4,6-Triphenylpyrylium tetrafluoroborate.
MgCl

2.5Cl SourceAnhydrous preferred; typically used as powder.
Acetonitrile (MeCN) SolventSolvent0.1 M concentration relative to substrate.
t-BuOH AdditiveAdditive10 mol% (optional, improves solubility/proton transfer).
Step-by-Step Procedure (0.2 mmol Scale)
  • Setup:

    • To a 10 mL screw-cap vial equipped with a magnetic stir bar, add the Sulfonamide (0.20 mmol, 1.0 equiv).

    • Add Pyry-BF

      
        (158 mg, 0.40 mmol, 2.0 equiv).
      
    • Add MgCl

      
        (48 mg, 0.50 mmol, 2.5 equiv).
      
  • Reaction:

    • Add MeCN (2.0 mL) and t-BuOH (20 µL).

    • Seal the vial tightly.

    • Heat the reaction mixture to 60 °C in a heating block with vigorous stirring (700 rpm).

    • Time: Reaction typically reaches completion in 3–5 hours .

    • Monitoring: Monitor by TLC or LC-MS. Note that sulfonyl chlorides are reactive; quench LC-MS aliquots with an amine (e.g., morpholine) to observe the stable sulfonamide adduct.

  • Workup (Critical):

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL).

    • Wash rapidly with Water (1 x 5 mL) and Brine (1 x 5 mL).

    • Note: Perform washes quickly to minimize hydrolysis of the sulfonyl chloride.

    • Dry the organic layer over anhydrous MgSO

      
        or Na
      
      
      SO
      
      
      .
    • Filter and concentrate under reduced pressure (keep bath temp < 30 °C).

  • Purification:

    • Flash column chromatography on silica gel is possible for stable sulfonyl chlorides (elute with Hexanes/EtOAc).

    • Alternative: For highly sensitive products, use the crude material immediately in the next step (e.g., reaction with amines or fluorides).

Performance Analysis & Troubleshooting

Comparative Analysis

The Cornella method offers distinct advantages over classical chlorination techniques.

FeatureClassical Method (

/

)
Cornella Method (Pyry-BF

)
Temperature High (>100 °C)Mild (60 °C)
Functional Group Tolerance Low (Acid sensitive)High (Tolerates esters, pyridines, alkenes)
Substrate Scope Simple aryls onlyComplex drug scaffolds (e.g., Celecoxib)
Reagent Handling Corrosive, toxic fumesSolid, bench-stable salt
Troubleshooting Guide
  • Problem: Low Conversion.

    • Cause: Incomplete formation of the pyridinium intermediate.

    • Fix: Increase Pyry-BF

      
       loading to 3.0 equiv or increase temp to 80 °C. Ensure stirring is vigorous as MgCl
      
      
      is heterogeneous.
  • Problem: Hydrolysis to Sulfonic Acid.

    • Cause: Wet solvents or slow workup.

    • Fix: Use anhydrous MeCN. During workup, keep the aqueous phase contact time under 2 minutes.

  • Problem: Product Instability.

    • Cause: Some heteroaryl sulfonyl chlorides are inherently unstable.

    • Fix: Do not isolate. Perform a "telescoped" reaction by adding the nucleophile (e.g., amine, fluoride source) directly to the crude reaction mixture after the initial 4 hours.

References

  • Primary Protocol: Gómez-Palomino, A., & Cornella, J. (2019).[6] Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.[6][1][2][3] Angewandte Chemie International Edition, 58(50), 18235–18239.[6][3] [Link]

  • Reagent Insight: Moser, D., Duan, Y., Wang, F., & Cornella, J. (2018).[7] Selective Functionalization of Aminoheterocycles via a Pyrylium-Tetrafluoroborate Reagent.[6][2][3][4] Journal of the American Chemical Society, 140(42), 13628–13633. [Link]

  • Broad Context: Malcolmson, S. J., et al. (2018).[1] Sulfonamides as Leaving Groups. Nature Reviews Chemistry, 2, 0113. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Indole Sulfonylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indole sulfonylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this critical reaction. The following information is curated to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.

Frequently Asked Questions (FAQs)

Q1: My indole sulfonylation reaction is resulting in low to no yield. What are the primary factors I should investigate?

A1: Low yields in indole sulfonylation can often be attributed to several key factors. Firstly, the inherent reactivity of the indole nucleus, particularly the C3 position's susceptibility to electrophilic attack, can lead to side reactions if not properly controlled.[1][2] Secondly, the choice of sulfonylating agent, base, and solvent system is critical and highly interdependent. Finally, reaction conditions such as temperature and reaction time must be carefully optimized. A common issue is the decomposition of the starting material or the product under harsh conditions.

Q2: I'm observing the formation of multiple products. How can I improve the regioselectivity of my reaction?

A2: Indoles typically undergo electrophilic substitution at the C3 position.[1][2] However, C2 sulfonylation can be achieved under specific conditions, often involving radical pathways or the use of specific catalytic systems like molecular iodine.[3][4][5] To favor N-sulfonylation, deprotonation of the indole nitrogen with a suitable base is essential prior to the addition of the sulfonylating agent. The choice of a non-nucleophilic, sterically hindered base can often minimize side reactions at the carbon centers. If C3-sulfonylation is the desired outcome, employing conditions that favor electrophilic aromatic substitution is key.[6]

Q3: Is there a general-purpose base and solvent combination that works for most indole sulfonylations?

A3: While reaction conditions are substrate-dependent, a common starting point for N-sulfonylation is the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). For reactions targeting C-sulfonylation, the conditions can vary significantly. Some methods employ iodine-catalyzed systems in solvents like acetonitrile or even water.[3][4][7]

Q4: My N-sulfonylated indole appears to be unstable during workup and purification. What precautions should I take?

A4: N-sulfonylated indoles can be susceptible to hydrolysis, especially under acidic or strongly basic conditions. During aqueous workup, it is crucial to work quickly and maintain a neutral or slightly basic pH. For purification, column chromatography on silica gel is a standard method, but care should be taken to use a non-polar eluent system to minimize contact time with the stationary phase. In some cases, crystallization can be a milder and more effective purification method.[8][9]

Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you may encounter during your experiments.

Problem 1: Low or No Product Formation
Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
Insufficiently Strong Base for N-Sulfonylation Check the pKa of your indole's N-H proton and the pKa of the conjugate acid of your base.Switch to a stronger base like Sodium Hydride (NaH) or Potassium Hydride (KH).The indole N-H is weakly acidic (pKa ≈ 17 in DMSO). A base with a conjugate acid pKa significantly higher than this is required for complete deprotonation, forming the highly nucleophilic indolide anion.
Poor Choice of Sulfonylating Agent Review the reactivity of your sulfonyl chloride or sulfonic anhydride.For less reactive indoles, consider using a more reactive sulfonylating agent like a sulfonic anhydride.Sulfonic anhydrides are generally more electrophilic than sulfonyl chlorides and can drive the reaction to completion with less reactive nucleophiles.[10]
Inappropriate Solvent The reaction mixture is not homogeneous, or the solvent is reacting with the reagents.Use a dry, aprotic solvent like DMF, THF, or acetonitrile. Ensure the solvent is anhydrous.Aprotic solvents prevent quenching of the base and the anionic intermediate. Polar aprotic solvents like DMF can help solubilize the indolide salt, increasing its reactivity.
Reaction Temperature is Too Low The reaction is sluggish or has not gone to completion after a reasonable time.Gradually increase the reaction temperature while monitoring for decomposition.Many sulfonylation reactions require thermal energy to overcome the activation barrier. However, excessive heat can lead to side reactions and decomposition.
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
Competitive C-Sulfonylation Characterize the byproducts by NMR and MS to identify C2 or C3-sulfonylated isomers.For N-sulfonylation, ensure complete deprotonation of the indole nitrogen before adding the sulfonylating agent. Adding the indole/base mixture to the sulfonylating agent can sometimes improve selectivity.The indolide anion is a soft nucleophile with high electron density on the nitrogen, favoring N-alkylation/sulfonylation. Incomplete deprotonation leaves neutral indole, which is more susceptible to electrophilic attack at C3.
Radical Side Reactions The reaction profile is inconsistent, or unexpected products are formed.Add a radical scavenger like TEMPO to a small-scale test reaction.[4]Some sulfonylation methods, particularly those involving iodine, can proceed through radical intermediates, leading to C2-sulfonylation.[3][4] If this is not the desired outcome, an alternative synthetic route should be considered.
Diaryl Sulfone Formation An additional, less polar spot is observed on TLC, corresponding to a higher molecular weight byproduct.Use a stoichiometric amount or a slight excess of the sulfonylating agent.This is more common in chlorosulfonation reactions where an excess of the chlorosulfonating agent can lead to the formation of a diaryl sulfone.
Problem 3: Starting Material Decomposition
Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
Harsh Reaction Conditions A significant amount of baseline material is observed on TLC, or the reaction mixture darkens considerably.Run the reaction at a lower temperature (e.g., 0 °C or room temperature).Indoles can be sensitive to strong bases and high temperatures, leading to polymerization or other decomposition pathways.
Presence of Oxygen The reaction is sensitive to air.Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Oxygen can participate in oxidative side reactions, leading to complex product mixtures and decomposition of the starting material.

Key Experimental Protocols

General Protocol for N-Sulfonylation of Indole
  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the indole (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of the sulfonyl chloride (1.1 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Iodine-Catalyzed C2-Sulfonylation of Indole

This protocol is adapted from a literature procedure and should be performed with caution as it may involve radical intermediates.[3]

  • To a reaction vessel, add the indole (1.0 eq.), the sulfonyl hydrazide (2.0 eq.), iodophor (as a source of I2), and aqueous hydrogen peroxide.[3]

  • Heat the reaction mixture at a specified temperature (e.g., 60 °C) for a short duration (e.g., 10 minutes).[3]

  • After completion, perform an aqueous workup and extract the product with an appropriate organic solvent.[3]

  • Dry the organic layer, concentrate, and purify the product.

The Role of DMAP as a Catalyst

4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for sulfonylation reactions, particularly with sterically hindered or weakly nucleophilic substrates.[11][12][13] It reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate is much more susceptible to nucleophilic attack by the indole (or indolide anion) than the sulfonyl chloride itself.[11] The use of catalytic amounts of DMAP (typically 5-10 mol%) can significantly accelerate the reaction rate and improve yields.[12][14]

DMAP_Catalysis cluster_activation Catalyst Activation cluster_sulfonylation Sulfonylation Indole Indole (or Indolide Anion) Product N-Sulfonylindole Indole->Product + Intermediate SulfonylChloride R-SO2Cl Intermediate [R-SO2-DMAP]+Cl- SulfonylChloride->Intermediate + DMAP DMAP DMAP Intermediate->DMAP (regenerated) HCl HCl

Caption: Catalytic cycle of DMAP in indole sulfonylation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Complex Mixture Check_Purity Check Starting Material Purity Start->Check_Purity Purification_Issues Product Degradation During Purification? Start->Purification_Issues Product Observed but Lost Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Analyze_Byproducts Analyze Byproducts (NMR, MS) Check_Conditions->Analyze_Byproducts Optimize_Base Optimize Base Analyze_Byproducts->Optimize_Base Incorrect Regioselectivity Optimize_Temp Optimize Temperature Analyze_Byproducts->Optimize_Temp Decomposition Inert_Atmosphere Use Inert Atmosphere Analyze_Byproducts->Inert_Atmosphere Decomposition Optimize_Solvent Optimize Solvent Optimize_Base->Optimize_Solvent Optimize_Solvent->Optimize_Temp Change_Sulfonylating_Agent Change Sulfonylating Agent Optimize_Temp->Change_Sulfonylating_Agent Still Low Conversion Success Improved Yield Change_Sulfonylating_Agent->Success Inert_Atmosphere->Success Milder_Purification Use Milder Purification (e.g., Crystallization) Purification_Issues->Milder_Purification Milder_Purification->Success

Sources

Technical Support Center: Synthesis of 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers synthesizing 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride . This intermediate is a critical scaffold for sulfonamide-based drug discovery but presents unique challenges due to the electronic deactivation of the indole ring and the hydrolytic instability of the sulfonyl chloride moiety.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Executive Summary & Reaction Logic

This synthesis involves two competing chemical behaviors:

  • The Protecting Group Paradox: You must protect the indole nitrogen to prevent N-chlorosulfonation, but the chosen protecting group (4-Nitrophenylsulfonyl, or "Nosyl") is a powerful electron-withdrawing group (EWG). This significantly deactivates the indole ring, making the subsequent electrophilic aromatic substitution (EAS) at C3 sluggish.

  • The Stability Trade-off: The target sulfonyl chloride is highly reactive. It is prone to hydrolysis (reacting with ambient moisture) and desulfonylation under thermodynamic stress.

The Synthetic Pathway

The recommended workflow prioritizes regioselectivity and moisture control.

SynthesisWorkflow cluster_issues Critical Failure Points Indole Indole (Starting Material) Step1 Step 1: N-Protection (NsCl, NaH, DMF) Indole->Step1 Nucleophilic Attack Intermediate N-Nosyl Indole (Stable Intermediate) Step1->Intermediate Isolation Step2 Step 2: C3-Chlorosulfonation (ClSO3H, excess) Intermediate->Step2 Electrophilic Subst. Target Target Sulfonyl Chloride (Moisture Sensitive) Step2->Target Quench & Extract Hydrolysis Hydrolysis (Water Contamination) Step2->Hydrolysis Regio C2 vs C3 Selectivity Step2->Regio

Figure 1: Operational workflow for the synthesis of 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride.

Standard Operating Procedures (SOP)

Use this baseline protocol before attempting troubleshooting.

Step 1: N-Nosylation (Protection)

Goal: Install the Nosyl group on the Indole Nitrogen.

  • Reagents: Indole (1.0 eq), NaH (60% in oil, 1.2 eq), 4-Nitrobenzenesulfonyl chloride (NsCl, 1.1 eq).

  • Solvent: Anhydrous DMF (0.5 M).

  • Protocol:

    • Cool Indole/DMF solution to 0°C under Argon.

    • Add NaH portion-wise (gas evolution!). Stir 30 min.

    • Add NsCl (dissolved in minimal DMF) dropwise.

    • Warm to RT and stir 2-4 hours.

    • Validation: TLC (Hexane/EtOAc) should show complete consumption of polar Indole and appearance of non-polar N-Nosyl Indole.

Step 2: C3-Chlorosulfonation (The Critical Step)

Goal: Install the


 group at C3.
  • Reagents: N-Nosyl Indole (1.0 eq), Chlorosulfonic acid (

    
    , 5.0 - 10.0 eq).
    
  • Solvent: Neat (preferred for reactivity) or

    
     (if thermal control is needed).
    
  • Protocol:

    • Place

      
       in a dry flask under Argon. Cool to 0°C.
      
    • Add solid N-Nosyl Indole portion-wise. Do not add acid to the solid (creates hot spots).

    • Stir at 0°C for 1h, then allow to warm to RT.

    • Monitor: Reaction may require mild heating (40°C) due to Nosyl deactivation, but start at RT.

    • Quench: Pour reaction mixture onto crushed ice/brine mixture with vigorous stirring.

    • Extraction: Immediately extract with DCM. Wash with cold brine. Dry over

      
      .[1]
      

Troubleshooting Guide & FAQs

Module A: Reaction Stalled or Low Conversion

Symptom: TLC shows starting material (N-Nosyl Indole) remaining after 24 hours. Diagnosis: The Nosyl group is strongly electron-withdrawing (


), deactivating the indole ring toward the electrophilic chlorosulfonic acid.
VariableAdjustmentRationale
Stoichiometry Increase

to 10-15 eq.
Chlorosulfonic acid acts as both solvent and reagent, driving the equilibrium by mass action.
Temperature Increase to 40-50°C.Overcomes the activation energy barrier raised by the Nosyl group. Warning: Do not exceed 60°C; risk of desulfonylation.
Reagent Quality Distill

.
Degraded reagent contains sulfuric acid, which is non-reactive for this transformation.

Q: Can I use a solvent like DCM? A: Yes, but it dilutes the electrophile. For deactivated indoles, running the reaction neat in excess chlorosulfonic acid is often required to force conversion.

Module B: Product Hydrolysis (The "Disappearing" Product)

Symptom: Crude NMR shows sulfonic acid (broad singlet ~10-12 ppm) instead of sulfonyl chloride, or low mass recovery. Diagnosis: The sulfonyl chloride hydrolyzed during the ice quench.

Corrective Workflow:

  • The "Flash" Quench: Do not let the mixture sit in water. Pour onto ice, stir for 60 seconds max, and extract immediately into DCM.

  • The Thionyl Chloride Chase: If you suspect hydrolysis, treat the crude residue with Thionyl Chloride (

    
    , 5 eq) and a drop of DMF in DCM at reflux for 2 hours. This converts any sulfonic acid back to the chloride.
    
Module C: Regioselectivity Issues

Symptom: Multiple spots on TLC; NMR shows substitution at C2 or benzene ring. Diagnosis: Thermodynamic control vs. Kinetic control.

  • C3 (Kinetic): Favored at lower temperatures (0°C to RT).

  • C2 (Thermodynamic): Favored at high temperatures or prolonged reaction times.

  • Benzene Ring: Rare with Nosyl protection unless forcing conditions are used.

Action: Keep the reaction temperature strictly below 50°C. If C2 byproduct forms, reduce time and accept lower conversion (recycle starting material).

Advanced Troubleshooting: The "Two-Step" Alternative

If direct chlorosulfonation fails (yield < 30% or inseparable mixtures), switch to the Sulfur Trioxide-Pyridine method. This is milder and avoids the harsh acidity of neat chlorosulfonic acid.[2]

TwoStepRoute Start N-Nosyl Indole StepA Reaction A: Sulfonation (Pyridine-SO3 complex, reflux) Start->StepA Inter Indole-3-Sulfonic Acid (Salt) StepA->Inter StepB Reaction B: Chlorination (PCl5 or SOCl2/DMF) Inter->StepB End Target Sulfonyl Chloride StepB->End

Figure 2: Alternative "Soft" Sulfonation Route for sensitive substrates.

Protocol:

  • Reflux N-Nosyl Indole with

    
     complex (2 eq) in Dichloroethane.
    
  • Isolate the pyridinium sulfonate salt.

  • React the salt with

    
     (1.1 eq) in DCM at 0°C to generate the sulfonyl chloride.
    

Storage and Stability Data

  • Shelf Life: < 1 week at 4°C; ~1 month at -20°C under Argon.

  • Handling: Always handle in a fume hood. Sulfonyl chlorides are lachrymators.

  • Purification:

    • Avoid: Silica gel chromatography (acidic silica hydrolyzes the chloride).

    • Preferred: Recrystallization from Benzene/Hexane or DCM/Hexane . If chromatography is necessary, flash rapidly through a short plug of silica treated with 1% Triethylamine.

References

  • General Indole Sulfonylation: Pelletier, J. C., & Cava, M. P. (1987). Synthesis of some 3-sulfonylindoles. The Journal of Organic Chemistry, 52(23), 616–622.

  • Chlorosulfonation Mechanisms: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (Refer to Chapter 16: Indoles, section on Electrophilic Substitution).

  • Use of Nosyl Group in Synthesis: Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359.

  • Handling Sulfonyl Chlorides: BenchChem Technical Guides. Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.

Sources

side reactions in the sulfonylation of indole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center for researchers encountering difficulties in the sulfonylation of indole derivatives.

Topic: Troubleshooting Side Reactions in Indole Sulfonylation Status: Active | Level: Senior Scientist / R&D

Introduction: The Indole Ambiguity

Indole is an ambident nucleophile. In drug discovery (e.g., 5-HT6 antagonists, antiviral scaffolds), the objective is often N1-sulfonylation to protect the nitrogen or modulate lipophilicity. However, the electron-rich C3 position is a "soft" nucleophile that competes aggressively, leading to complex side reaction profiles.

This guide addresses the three most common failure modes: Regiochemical Mismatch (C3 vs. N1) , Reagent Hydrolysis , and Bis-sulfonylation .

Module 1: Regioselectivity Troubleshooting (N1 vs. C3)

User Query: "I am attempting to protect the indole nitrogen with Tosyl Chloride (TsCl), but NMR indicates substitution at the C3 position. Why is this happening?"

Root Cause Analysis: HSAB Theory & Protonation States

The selectivity between N1 and C3 is governed by the Hard-Soft Acid-Base (HSAB) principle and the protonation state of the indole.

  • N1-Attack (Desired for Protection): The Indolyl anion (N⁻) is a "harder" nucleophile. It reacts fastest with "hard" electrophiles (sulfonyl chlorides) under charge control . This requires complete deprotonation.

  • C3-Attack (Side Reaction): The neutral indole is a "soft" nucleophile. If the base is too weak or the solvent promotes hydrogen bonding, the reaction proceeds via the neutral species attacking the electrophile at C3 (orbital control), followed by re-aromatization.

Diagnostic & Solutions
VariableCondition Leading to C3-Side ProductCorrective Action for N1-Selectivity
Base Strength Weak bases (e.g., Pyridine, K₂CO₃) may fail to fully deprotonate N1, leaving neutral indole available for C3 attack.Use NaH or KOH. Ensure the formation of the indolyl anion before adding the electrophile.
Solvent Protic solvents or Lewis acidic conditions stabilize the transition state for C3 substitution.Use Polar Aprotic Solvents (DMF, DMSO) to solvate the cation (Na⁺) and leave the N⁻ anion "naked" and reactive.
Temperature High temperatures (>60°C) can favor thermodynamic C3-sulfonylation or rearrangement.Cool to 0°C during reagent addition. Maintain <25°C for reaction duration.
Visualizing the Pathway

The following diagram illustrates the bifurcation point between N1 and C3 attack based on the deprotonation state.

IndoleSelectivity Indole Neutral Indole (Substrate) Base Base Selection Indole->Base WeakBase Weak Base (Pyridine/TEA) Base->WeakBase Incomplete Deprotonation StrongBase Strong Base (NaH/KOH) Base->StrongBase Full Deprotonation NeutralAttack C3-Attack (Soft Nucleophile) WeakBase->NeutralAttack Anion Indolyl Anion (N-) (Hard Nucleophile) StrongBase->Anion Sulfonyl Sulfonyl Chloride (R-SO2-Cl) Anion->Sulfonyl + R-SO2-Cl N_Product N1-Sulfonyl Indole (Target) Anion->N_Product Charge Control (Fast) NeutralAttack->Sulfonyl C_Product 3-Sulfonyl Indole (Side Product) Sulfonyl->C_Product Orbital Control

Caption: Bifurcation of indole sulfonylation pathways. Strong bases favor the anionic N1-pathway; weak bases/neutral conditions favor C3-electrophilic substitution.

Module 2: Reaction Stalling (Hydrolysis)

User Query: "My reaction stalls at 60% conversion. Adding more Tosyl Chloride doesn't help; it just disappears. What is consuming my reagent?"

Root Cause: Competitive Hydrolysis

Sulfonyl chlorides are highly moisture-sensitive. In the presence of hydroxide bases (KOH, NaOH) and trace water, the sulfonyl chloride hydrolyzes to the corresponding sulfonic acid (R-SO₃H), which is unreactive toward the indole and neutralizes the base.

The "Gold Standard" Fix: Phase Transfer Catalysis (PTC)

Instead of fighting moisture in DMF, use a biphasic system. PTC allows the reaction to occur at the interface or within the organic phase, protecting the sulfonyl chloride from the bulk aqueous base.

Protocol: Green N-Sulfonylation via PTC This method minimizes hydrolysis and avoids hazardous NaH.

  • Solvent System: Toluene or DCM (Organic phase) / 50% NaOH (Aqueous phase).

  • Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) (5-10 mol%).

  • Procedure:

    • Dissolve Indole (1.0 eq) and Sulfonyl Chloride (1.2 eq) in Toluene.

    • Add TBAHS catalyst.

    • Add 50% NaOH solution dropwise with vigorous stirring.

    • Mechanism: The TBA⁺ cation pairs with the Indolyl anion at the interface, dragging it into the organic phase where it reacts instantly with the sulfonyl chloride. Hydrolysis is minimized because the sulfonyl chloride stays in the organic layer, away from the bulk water.

Module 3: Bis-Sulfonylation

User Query: "Mass spectrometry shows a peak corresponding to [M + 2xTs]. How do I prevent double sulfonylation?"

Root Cause: C3 Reactivity Post-N1 Protection

Even after N-sulfonylation, the indole ring retains some nucleophilicity. If a strong electron-withdrawing group (EWG) is not present, and excess reagents are used at high heat, a second sulfonyl group can add to C3 (or C2 via lithiation mechanisms).

Troubleshooting Checklist
  • Stoichiometry: Strictly limit Sulfonyl Chloride to 1.1 equivalents .

  • Temperature: Do not reflux. Bis-sulfonylation often has a higher activation energy. Keep the reaction < 25°C .

  • Quenching: Quench immediately upon disappearance of starting material (monitor via TLC/LCMS). Do not let the reaction stir overnight "just to be safe."

Summary of Experimental Conditions
GoalRecommended SystemKey ReagentsCritical Parameter
N1-Protection (Std) AnhydrousNaH (1.2 eq), DMF, 0°CDry solvent is critical.
N1-Protection (Green) Biphasic PTC50% NaOH, Toluene, TBAHSVigorous stirring is required.
C3-Functionalization Acidic/NeutralIndole, Sulfonyl Hydrazide, IodineUse radical or Friedel-Crafts conditions.
References
  • Regioselectivity Mechanisms

    • Topic: N1 vs C3 selectivity and HSAB theory in indole chemistry.
    • Source:Journal of Organic Chemistry / Angewandte Chemie.
    • Citation: Zhou, C., et al. (2022). "Site-Selective N-1 and C-3 Heteroarylation of Indole with Heteroarylnitriles by Organocatalysis under Visible Light." Angew.[1][2][3] Chem. Int. Ed.

  • Phase Transfer Catalysis (PTC)

    • Topic: Kinetics of N-arylation/sulfonyl
    • Source:Journal of Medicinal and Chemical Sciences.
    • Citation: Sathiyaraj, M., & Venkatesh, P. (2019).[4] "Ultrasound assisted synthesis of N-aryl indole under multi-site phase-transfer catalyst: A kinetic study."

  • C3-Sulfonylation (Side Reaction Context)

    • Topic: Conditions that promote C3 sulfonylation (using sulfonyl hydrazides/iodine).[5]

    • Source:RSC Advances.
    • Citation: "Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles."[5]

  • Electrochemical Methods

    • Topic: Controlled sulfonyl
    • Source:The Journal of Organic Chemistry.
    • Citation: "Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols." (2024).

Sources

Technical Support Center: Overcoming Poor Reactivity of Secondary Amines in Peptide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Hindered Couplings

In the intricate process of solid-phase peptide synthesis (SPPS), the formation of the amide bond is the cornerstone of chain elongation. While the coupling of primary amines is a well-optimized, high-yielding process, researchers often encounter significant challenges when dealing with secondary amines, such as those found in N-methylated amino acids (e.g., N-Me-Ala) or proline analogues. This poor reactivity stems from two primary factors:

  • Steric Hindrance: The presence of an alkyl group (e.g., a methyl group) on the nitrogen atom physically obstructs the approach of the activated carboxylic acid, dramatically slowing down the rate of nucleophilic attack. This is particularly problematic when coupling two sterically demanding residues together.[1][2][3]

  • Increased Electron Donation: The electron-donating nature of the alkyl group on the secondary amine increases the electron density on the nitrogen, making it a slightly weaker nucleophile compared to its primary amine counterpart.

These factors can lead to incomplete couplings, low yields of the target peptide, and the accumulation of deletion sequences, which are difficult to remove during purification.[4][5] This guide provides a comprehensive resource for diagnosing and overcoming these challenges, offering field-proven strategies and detailed protocols to ensure the successful synthesis of peptides containing secondary amines.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with an N-methylated amino acid failing or giving low yields? A1: The most common reason is steric hindrance. The methyl group on the amine shields it from reacting with the activated amino acid. Standard coupling conditions (e.g., using HBTU or DIC/HOBt) are often too slow to achieve complete reaction.[6][7] Success requires more potent reagents and optimized conditions.

Q2: Which coupling reagents are most effective for secondary amines? A2: For hindered couplings, uronium/aminium or phosphonium salt reagents that generate highly reactive OAt or Oxyma active esters are superior. HATU and COMU are widely considered the gold standards.[8][9][10][11] Phosphonium reagents like PyAOP and PyBOP (used with HOAt) are also excellent choices.[11][12] These reagents create a more reactive intermediate that can overcome the steric barrier more effectively than older reagents like HBTU.

Q3: Can I use microwave synthesis for these difficult couplings? A3: Absolutely. Microwave-assisted SPPS is a powerful tool for accelerating difficult reactions.[13][14] The rapid, uniform heating can significantly increase the reaction rate, driving sluggish couplings to completion in a fraction of the time required at room temperature.[3][15] However, care must be taken to control the temperature to minimize racemization.[16][17]

Q4: How do I choose the right base for coupling secondary amines? A4: The choice of base is critical for minimizing racemization. While N,N-Diisopropylethylamine (DIPEA) is common, it is a strong, non-hindered base that can increase the risk of epimerization.[16][18] For sensitive couplings, a more sterically hindered base like 2,4,6-collidine or a weaker base like N-methylmorpholine (NMM) is often a better choice.[16][19]

Q5: How can I monitor the completion of a coupling reaction with a secondary amine? A5: The standard Kaiser test will not work as it only detects primary amines.[20] A bromophenol blue test is a reliable colorimetric alternative for monitoring the presence of unreacted secondary amines on the resin.[2] For definitive confirmation, cleaving a small sample of resin (a "mini-cleavage") followed by LC-MS analysis is the most accurate method.

Troubleshooting Guide: Low Coupling Efficiency

When faced with an incomplete coupling involving a secondary amine, a systematic approach is required to identify and resolve the issue.

Diagnostic Workflow

Use the following workflow to diagnose the potential cause of your coupling failure and identify the appropriate solution.

G start Low Yield or Incomplete Coupling Detected (e.g., via LC-MS) q1 Are you using a high-potency coupling reagent like HATU, COMU, or PyAOP? start->q1 sol1 ACTION: Switch to a higher-reactivity reagent. (See Table 1) q1->sol1 No q2 Are reaction conditions optimized for hindered couplings? q1->q2 Yes end Re-evaluate with mini-cleavage and LC-MS analysis sol1->end sol2 ACTION: Increase reaction time, use microwave heating, or perform a double coupling. (See Protocols 1 & 2) q2->sol2 No q3 Is the base appropriate? (Potential for racemization) q2->q3 Yes sol2->end sol3 ACTION: Switch from DIPEA to a hindered base like Collidine to minimize side reactions. q3->sol3 No q3->end Yes sol3->end G cluster_0 Activation Step cluster_1 Coupling Step reagents R-COOH HATU Base active_ester R-COO-OAt Highly Reactive Intermediate reagents:f0->active_ester:head Activation primary Primary Amine (H₂N-Peptide) active_ester->primary Fast Attack (Less Hindered) secondary Secondary Amine (R'-HN-Peptide) (More Hindered) active_ester->secondary Slower Attack (Sterically Hindered) product1 Peptide Bond (High Yield) primary->product1 product2 Peptide Bond (Improved Yield) secondary->product2

Caption: Mechanism showing how highly reactive esters from HATU aid coupling.

ReagentClassAdditive BaseRelative Efficiency (Hindered)Racemization RiskKey Advantage
DIC/HOBt CarbodiimideHOBtLowModerateCost-effective, but inefficient for this task. [8]
HBTU UroniumHOBtModerateModerateBetter than carbodiimides, but often insufficient. [21]
HATU UroniumHOAtVery High Low-ModerateExcellent reactivity due to the HOAt leaving group. [9][11]
PyAOP PhosphoniumHOAtVery High Low-ModeratePhosphonium analogue of HATU, avoids guanidinylation side reaction. [12]
COMU UroniumOxymaVery High Very Low Oxyma-based, non-explosive, and highly efficient, often outperforming HATU. [8][10]

Table 1: Comparison of common coupling reagents for secondary amine acylation.

2. Optimizing Reaction Conditions

  • Double Coupling: If a single coupling is incomplete, a second, fresh application of activated amino acid and coupling reagent can drive the reaction to completion. This is a common and effective strategy. [22][23]* Extended Reaction Time: For room temperature couplings, extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can improve yields.

  • Elevated Temperature (Conventional & Microwave): Increasing the temperature accelerates the reaction. Conventional heating to 50-60°C is effective. [6]Microwave heating is even more efficient, with typical conditions of 2-5 minutes at 70-90°C, significantly shortening synthesis time. [13][24] 3. Preventing Side Reactions: The Role of the Base

The base used to activate the coupling reagent can also abstract the alpha-proton of the activated amino acid, leading to racemization. This risk is elevated at higher temperatures. [16][25]

  • DIPEA: Highly effective at activating the reaction but is a strong base that can promote racemization. [18]* 2,4,6-Collidine (TMP): A sterically hindered base that is less likely to cause racemization, making it a safer choice for sensitive amino acids, especially at elevated temperatures. [16][19]* N-Methylmorpholine (NMM): A weaker base than DIPEA, offering a good compromise between activation efficiency and racemization suppression. [19]

In-Depth Experimental Protocols

Protocol 1: High-Efficiency Coupling of a Hindered Secondary Amine using COMU

This protocol describes a robust method for coupling an Fmoc-protected amino acid onto a resin-bound secondary amine (e.g., an N-methylated residue).

  • Resin Preparation: Following standard Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with N,N-Dimethylformamide (DMF) (5 x 1 min).

  • Reagent Solution Preparation (Activation): In a separate vessel, prepare the activation solution. For a 0.1 mmol scale synthesis:

    • Dissolve Fmoc-AA-OH (0.4 mmol, 4 eq) in DMF.

    • Add COMU (0.4 mmol, 4 eq).

    • Add DIPEA or Collidine (0.8 mmol, 8 eq).

  • Pre-activation: Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution will typically change color.

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin.

  • Agitation: Agitate the mixture for 2-4 hours at room temperature. Alternatively, use microwave heating at 75°C for 5-10 minutes. [24]6. Monitoring: Take a small sample of beads and perform a bromophenol blue test. [2]A yellow color indicates completion, while a blue/green color indicates the presence of free amine.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) and then Dichloromethane (DCM) (3 x 1 min) to prepare for the next cycle.

  • Recoupling (if necessary): If the monitoring test indicates an incomplete reaction, repeat steps 2-7 for a second coupling. [22]

Protocol 2: Microwave-Assisted SPPS for Difficult Sequences

This protocol is designed for automated peptide synthesizers equipped with a microwave unit and is particularly effective for sequences containing multiple secondary amines.

  • Program Setup: Program the synthesizer to use a microwave method for the coupling step.

  • Reagent Delivery:

    • Deliver the Fmoc-AA-OH solution (4-5 eq).

    • Deliver the coupling reagent solution (e.g., COMU, 4-5 eq).

    • Deliver the base solution (e.g., Collidine, 8-10 eq).

  • Microwave Coupling Step:

    • Apply microwave power to ramp the temperature to 80°C.

    • Hold the temperature at 80°C for 5 minutes. [17] * Cool the vessel back to room temperature.

  • Washing: Perform an automated wash cycle with DMF.

  • Fmoc Deprotection: Perform the standard deprotection cycle (e.g., 20% piperidine in DMF). Microwave heating can also be applied here (e.g., 3 minutes at 75°C) to accelerate the removal of the Fmoc group, which can sometimes be difficult after a hindered coupling. [14]6. Cycle Repetition: The synthesizer will repeat this process for each amino acid in the sequence.

References

  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved February 14, 2026.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Epimerisation in Peptide Synthesis. MDPI. Retrieved February 14, 2026, from [Link]

  • Hussein, W. M., et al. (2013). Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Organic & Biomolecular Chemistry, 11(12), 2045-2051. DOI:10.1039/C3OB00030C. Available from [Link]

  • Mobi-Chem. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach. Retrieved February 14, 2026, from [Link]

  • Bacsa, B. (2011). Development of Microwave-Assisted Synthesis Methods for Preparation of Peptides (Ph.D. thesis). Eötvös Loránd University. Retrieved February 14, 2026, from [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. DOI: 10.1111/j.1399-3011.2004.00213.x. Available from [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Retrieved February 14, 2026, from [Link]

  • CEM Corporation. (2015, April 17). Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control. Retrieved February 14, 2026, from [Link]

  • C-Terminus. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved February 14, 2026, from [Link]

  • Pedersen, S. L., et al. (2015). Chapter 5: Microwave-assisted Peptide Synthesis. In Microwave-Assisted Organic Synthesis. Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 6031–6040. DOI: 10.1021/acsomega.1c06581. Available from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 14, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. DOI: 10.1021/op2000519. Available from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. DOI: 10.1021/cr100048w. Available from [Link]

  • CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. Retrieved February 14, 2026, from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. DOI: 10.1038/nprot.2007.454. Available from [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved February 14, 2026, from [Link]

  • Reddit. (2023, March 20). Choosing amide coupling agent. Retrieved February 14, 2026, from [Link]

  • D'Alonzo, D., et al. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Peptides, 102, 30-36. DOI: 10.1016/j.peptides.2018.02.006. Available from [Link]

  • Spencer, J. R., et al. (1996). Comparative Study of Methods to Couple Hindered Peptides. The Journal of Organic Chemistry, 61(23), 8046-8050. DOI: 10.1021/jo960929q. Available from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved February 14, 2026, from [Link]

  • IRIS Biotech. (2025, May 22). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved February 14, 2026, from [Link]

  • Albericio, F., & Carpino, L. A. (2017). Chapter 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Peptide and Protein Engineering. Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved February 14, 2026, from [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of the Chinese Chemical Society, 47(1), 167-174. Retrieved February 14, 2026, from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 14, 2026, from [Link]

  • Li, P., & Xu, J. C. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 108-120.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(4-Nitrophenylsulfonyl)indole-3-sulfonyl chloride: A Validated Two-Step Approach vs. a Convergent Alternative

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of versatile chemical intermediates is paramount. 1-(4-Nitrophenylsulfonyl)indole-3-sulfonyl chloride stands out as a valuable building block, enabling the facile introduction of a functionalized indole scaffold into target molecules. This guide provides an in-depth technical comparison of a robust, validated two-step synthesis method with a plausible, more convergent alternative. We will delve into the causality behind experimental choices, present detailed protocols, and offer a quantitative comparison to inform your synthetic strategy.

The Strategic Importance of the Nosyl Protecting Group

The 4-nitrophenylsulfonyl ("nosyl" or "Ns") group is more than a simple protecting group for the indole nitrogen. Its strong electron-withdrawing nature significantly influences the reactivity of the indole ring. This activation is pivotal in facilitating reactions like the Fukuyama-Mitsunobu amination.[1][2] In the context of our target molecule, the nosyl group serves two primary functions:

  • Deactivation of the N-H bond: It prevents unwanted side reactions at the nitrogen atom during subsequent electrophilic substitution.

  • Directing Group for C-3 Functionalization: By protecting the nitrogen, it ensures that electrophilic attack, such as chlorosulfonation, occurs predictably at the electron-rich C-3 position of the indole nucleus.

Primary Synthesis Method: A Linear, Two-Step Approach

This validated method follows a logical sequence of N-protection followed by C-3 functionalization. This linear approach ensures high regioselectivity and generally provides good overall yields.

Workflow of the Primary Synthesis Method

Primary Synthesis Workflow Figure 1: Workflow of the Two-Step Synthesis indole Indole n_nosylindole 1-(4-Nitrophenylsulfonyl)indole indole->n_nosylindole Reaction nosyl_cl 4-Nitrobenzenesulfonyl Chloride (Nosyl-Cl) nosyl_cl->n_nosylindole base Base (e.g., NaH) in DMF base->n_nosylindole chlorosulfonic_acid Chlorosulfonic Acid in Acetonitrile target_molecule 1-(4-Nitrophenylsulfonyl)indole-3-sulfonyl chloride n_nosylindole->target_molecule Electrophilic Aromatic Substitution workup1 Aqueous Work-up & Purification chlorosulfonic_acid->target_molecule workup2 Quenching on Ice & Isolation

Caption: A visual representation of the primary two-step synthesis route.

Step 1: Synthesis of 1-(4-Nitrophenylsulfonyl)indole

In this initial step, the indole nitrogen is protected with the nosyl group. The choice of a strong base is critical to deprotonate the indole N-H, forming the indolide anion, which is a potent nucleophile.

Experimental Protocol:

  • To a stirred suspension of sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of indole (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.

  • To the resulting solution of the indolide anion, add a solution of 4-nitrobenzenesulfonyl chloride (1.1 equivalents) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate. The combined organic layers should be washed sequentially with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(4-nitrophenylsulfonyl)indole as a solid.

Expert Insights:

  • Causality of Reagent Choice: Sodium hydride is an effective, non-nucleophilic base that irreversibly deprotonates the indole, driving the reaction to completion. DMF is an excellent polar aprotic solvent for this reaction, solvating the sodium indolide and the electrophile.

  • Trustworthiness through Self-Validation: The reaction can be monitored by TLC for the disappearance of the indole starting material. The formation of the product is often accompanied by a distinct color change. The crystalline nature of the product facilitates purification.[3]

Step 2: Synthesis of 1-(4-Nitrophenylsulfonyl)indole-3-sulfonyl chloride

With the nitrogen protected, the C-3 position is now activated for electrophilic aromatic substitution. Chlorosulfonic acid serves as a powerful electrophile for this transformation.

Experimental Protocol:

  • Caution: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[4][5][6][7] This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, face shield).

  • To a solution of 1-(4-nitrophenylsulfonyl)indole (1.0 equivalent) in anhydrous acetonitrile, cooled to 0 °C in an ice bath, add chlorosulfonic acid (3.0-5.0 equivalents) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitated product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 1-(4-nitrophenylsulfonyl)indole-3-sulfonyl chloride.[8]

Expert Insights:

  • Causality of Reagent and Solvent: Acetonitrile is a suitable solvent that is relatively inert to chlorosulfonic acid under the reaction conditions. The excess of chlorosulfonic acid ensures the complete conversion of the starting material. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the sulfur trioxide-like character of chlorosulfonic acid leads to the formation of a sulfonic acid intermediate, which is then converted to the sulfonyl chloride.

  • Trustworthiness through Self-Validation: The precipitation of the product upon quenching with ice provides a straightforward method of isolation. The purity of the product can be assessed by NMR spectroscopy, although sulfonyl chlorides can be reactive, so prompt use or storage under anhydrous conditions is recommended.

Alternative Synthesis Method: A Convergent Approach

An alternative strategy involves a convergent synthesis where the indole C-3 and N-1 positions are functionalized in separate branches of the synthesis, which are then combined. This approach hinges on the initial synthesis of indole-3-sulfonyl chloride, followed by N-sulfonylation.

Conceptual Workflow for the Alternative Synthesis

Alternative Synthesis Workflow Figure 2: Workflow of the Convergent Alternative indole Indole indole_sulfonyl_chloride Indole-3-sulfonyl chloride indole->indole_sulfonyl_chloride Reaction chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->indole_sulfonyl_chloride nosyl_cl 4-Nitrobenzenesulfonyl Chloride (Nosyl-Cl) target_molecule 1-(4-Nitrophenylsulfonyl)indole-3-sulfonyl chloride indole_sulfonyl_chloride->target_molecule Reaction nosyl_cl->target_molecule base Base (e.g., Pyridine) base->target_molecule

Caption: A visual representation of the convergent alternative synthesis.

This method appears more efficient on paper, especially if indole-3-sulfonyl chloride is readily available. However, there are significant practical challenges to consider.

Expert Insights and Potential Challenges:

  • Stability of the Intermediate: Indole-3-sulfonyl chloride is a known compound, but heteroaromatic sulfonyl chlorides can exhibit limited stability.[9] This instability can lead to decomposition during purification and storage, potentially lowering the overall yield and purity of the final product.

  • Competing Reaction Sites: The N-sulfonylation of indole-3-sulfonyl chloride presents a challenge. The presence of the electron-withdrawing sulfonyl chloride group at C-3 will decrease the nucleophilicity of the indole nitrogen, making the N-H bond more acidic but the nitrogen less reactive towards electrophiles. This could necessitate harsher reaction conditions for the N-sulfonylation step, which in turn might promote side reactions or decomposition of the starting material.

  • Purification Difficulties: The purification of the final product from a reaction mixture containing potentially unreacted indole-3-sulfonyl chloride and other side products could be more challenging than the purification in the linear approach.

Performance Comparison

ParameterPrimary Two-Step MethodAlternative Convergent Method
Overall Yield Good to excellent (literature suggests high yields for each step)Potentially lower due to intermediate instability and challenging N-sulfonylation
Purity Generally high, with well-defined crystalline intermediates and productMay be compromised by decomposition of the indole-3-sulfonyl chloride intermediate
Number of Steps Two steps from indoleOne or two steps depending on the availability of the intermediate
Scalability Both steps are amenable to scaling with appropriate engineering controlsScalability may be limited by the handling and stability of the sulfonyl chloride intermediate
Safety Requires careful handling of NaH and chlorosulfonic acid[4][7][10][11][12][13][14][15]Also requires careful handling of chlorosulfonic acid and potentially other hazardous reagents
Reliability High, as it is a well-established and logical synthetic sequenceLower, due to the potential for competing reactions and intermediate instability

Conclusion and Recommendations

Based on the analysis of both synthetic routes, the primary two-step linear approach is the recommended and validated method for the synthesis of 1-(4-nitrophenylsulfonyl)indole-3-sulfonyl chloride. This method offers a more reliable and predictable outcome, with higher expected yields and purity due to the strategic use of the nosyl group to direct the reaction and the formation of a stable intermediate.

The alternative convergent method, while conceptually appealing, is fraught with potential practical difficulties, primarily concerning the stability of the indole-3-sulfonyl chloride intermediate and the challenge of the subsequent N-sulfonylation reaction. While it may be a viable route for small-scale exploratory synthesis, it is less suitable for reliable, larger-scale production.

Ultimately, the choice of synthetic route will depend on the specific goals of the researcher. However, for those seeking a robust and reproducible method for the synthesis of this valuable intermediate, the linear two-step approach provides a clear and validated path to success.

References

  • Fukuyama, T., & Kan, T. (2004). The Fukuyama Amine Synthesis. Chemical Communications, (4), 353-359. [Link]

  • Chem-Station. (2014). Fukuyama Amine Synthesis. [Link]

  • American Chemical Society. (n.d.). Odorless nosyl deprotection by in-situ formation of a thiolate. [Link]

  • Loba Chemie. (2019). Material Safety Data Sheet: Chlorosulfonic Acid for Synthesis. [Link]

  • Janosik, T., et al. (2002). Efficient Sulfonation of 1-Phenylsulfonyl-1H-pyrroles (I) and 1-Phenylsulfonyl-1H-indoles (VI) Using Chlorosulfonic Acid in Acetonitrile. Journal of Heterocyclic Chemistry, 39(5), 975-978. [Link]

  • PubChem. (n.d.). 4-Nitrobenzenesulfonyl chloride. [Link]

  • Kosen, H., et al. (2007). Utilization of Fukuyama's sulfonamide protecting group for the synthesis of N-substituted α-amino acids and derivatives. Tetrahedron Letters, 48(44), 7842-7845. [Link]

  • Wipf, P., et al. (2018). C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Organic & Biomolecular Chemistry, 16(32), 5851-5855. [Link]

  • Pazur, E. J., Tasker, N. R., & Wipf, P. (2018). Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv. [Link]

  • Gande, V. G., et al. (2019). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 84(15), 9486-9501. [Link]

  • Pazur, E. J., Tasker, N. R., & Wipf, P. (2018). Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. ChemRxiv. [Link]

  • Jensen, K. J., et al. (2001). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. Journal of the Chemical Society, Perkin Transactions 1, (21), 2697-2703. [Link]

  • Iakovenko, R., et al. (2020). Heteroaryl sulfonamide synthesis: Scope and limitations. Organic & Biomolecular Chemistry, 18(4), 654-664. [Link]

  • Wang, D., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2234-2247. [Link]

  • Arisawa, M., et al. (2013). Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. Angewandte Chemie International Edition, 52(3), 1003-1010. [Link]

  • NATCO PHARMA LIMITED. (2010). Process for preparing indole derivatives.
  • Pospíšil, J., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Kaur, B. P., Kaur, J., & Chimni, S. S. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. Organic & Biomolecular Chemistry, 19(4), 741-769. [Link]

  • Hoechst Aktiengesellschaft. (1992). Process for the preparation of aromatic sulfonyl chlorides.
  • Wikipedia. (n.d.). Chlorosulfuric acid. [Link]

  • Jamison, T. F., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1083-1094. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]

  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link]

  • Lei, A., et al. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry, 89(24), 18665-18670. [Link]

  • Gribble, G. W., & Ketcha, D. M. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 50(26), 5450-5453. [Link]

  • Maji, B., et al. (2016). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 11(15), 1667-1676. [Link]

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-methylnitrobenzenes by condensation with formamide acetals followed by reduction: 4-benzyloxyindole. Organic Syntheses, 63, 214. [Link]

  • Reddy, C. R., et al. (2017). Sequential Formal (4 + 1)-Spirocycloaddition/Oxidative Cleavage between Indoles and β‑Nitrostyrenes: One-Pot Route to Benzamide-Containing (3),4,5-Substituted Isoxazoles. The Journal of Organic Chemistry, 82(11), 5894-5904. [Link]

Sources

spectroscopic analysis of N-sulfonylindole products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Analysis & Structural Validation of N-Sulfonylindoles

Executive Summary N-sulfonylindoles (e.g., N-tosyl, N-mesyl, N-benzenesulfonyl) are critical pharmacophores and protected intermediates in drug discovery, particularly for 5-HT6 receptor antagonists and anti-HIV agents. Their structural validation requires precise spectroscopic differentiation from their unsubstituted precursors and N-acyl analogs. This guide provides an authoritative comparative analysis of their spectral signatures, focusing on the diagnostic deshielding of the H-7 proton, characteristic sulfonyl vibrational modes, and specific mass spectrometric fragmentation pathways.

Part 1: Mechanistic Basis of Spectral Shifts

The conversion of a free indole (N-H) to an N-sulfonylindole (


) fundamentally alters the electronic landscape of the bicyclic system. Understanding these electronic perturbations is the prerequisite for accurate spectral interpretation.
  • Electronic Withdrawal: The sulfonyl group is a strong electron-withdrawing group (EWG) via induction (

    
    ) and resonance (
    
    
    
    ). This decreases electron density across the indole ring, causing a general downfield shift in NMR signals.
  • Anisotropic Deshielding (The H-7 Effect): The most critical diagnostic feature is the dramatic downfield shift of the proton at position 7 (H-7). In N-sulfonylindoles, the sulfonyl group adopts a conformation where the

    
     bonds exert a powerful anisotropic deshielding effect specifically on H-7, often shifting it by 
    
    
    
    ppm compared to the free indole.
  • Nitrogen Hybridization: unlike the planar

    
     nitrogen in amides (N-acyl), the nitrogen in sulfonamides retains significant pyramidal character, altering the ring current and affecting the chemical shifts of H-2.
    

Part 2: Comparative NMR Analysis

The following data compares the spectral signatures of Indole (starting material), 1-(p-Toluenesulfonyl)indole (Product, N-Ts), and 1-Acetylindole (Alternative N-protection).

Table 1: Diagnostic H NMR Chemical Shifts (400 MHz, )
Proton PositionIndole (

ppm)
N-Tosylindole (

ppm)
N-Acetylindole (

ppm)
Mechanistic Insight
N-H 8.10 (br s)Absent AbsentDisappearance of broad singlet confirms functionalization.
H-2 7.21 (t)7.55 (d) 7.38 (d)Deshielding due to electron withdrawal by

.
H-7 7.65 (d)7.99 - 8.05 (d) 8.45 (d)Primary Diagnostic Marker. Strong anisotropic deshielding by the

or

group.
H-3 6.56 (t)6.65 (d) 6.60 (d)Minimal shift; H-3 is less affected by N-substitution.
Substituent N/A2.34 (s, 3H), 7.2/7.7 (AA'BB') 2.58 (s, 3H)Tosyl methyl vs. Acetyl methyl.
Table 2: C NMR Characteristic Signals ( )
Carbon PositionIndole (

ppm)
N-Tosylindole (

ppm)
Interpretation
C-2 124.2126.8 Downfield shift due to proximity to EWG Nitrogen.
C-3 102.6109.1 Significant downfield shift; indicates loss of electron density in the pyrrole ring.
C-7 111.3113.8 Moderate deshielding.

-C
N/A135.0 - 145.0 Aromatic carbons of the tosyl group.

Part 3: Vibrational Spectroscopy (IR)[1]

Infrared spectroscopy provides a rapid "Go/No-Go" decision point during synthesis. The absence of the N-H stretch and the appearance of sulfonyl bands are definitive.

  • Diagnostic Bands (N-Tosylindole):

    • 
       Asymmetric: 
      
      
      
      (Strong, Sharp)
    • 
       Symmetric: 
      
      
      
      (Strong, Sharp)
    • 
       Aromatic: 
      
      
      
  • Differentiation from Alternatives:

    • vs. Free Indole: Absence of

      
       at 
      
      
      
      .[1]
    • vs. N-Acyl Indole: Absence of

      
       at 
      
      
      
      .

Part 4: Mass Spectrometry & Fragmentation Logic[2]

In Electrospray Ionization (ESI) or Electron Impact (EI), N-sulfonylindoles exhibit a characteristic fragmentation pathway that is distinct from alkyl or acyl indoles.

  • Molecular Ion:

    
     is usually stable and observable.
    
  • Base Peak / Major Fragment: The cleavage of the N-S bond is the dominant pathway.

    • Loss of

      
      :  A rearrangement often leads to the extrusion of 
      
      
      
      (64 Da).[2]
    • Indolium Ion: Formation of the indole cation (

      
       116 for unsubstituted indole core) after loss of the sulfonyl group.
      
Diagram 1: MS Fragmentation Pathway (DOT Visualization)

MS_Fragmentation M_Ion Parent Ion [M+H]+ (N-Tosylindole) Transition Transition State (S-N Bond Weakening) M_Ion->Transition Collision Induced Dissociation (CID) Frag1 Sulfonyl Radical/Neutral [Ts•] or [TsH] Transition->Frag1 Frag2 Indole Radical Cation [Indole]•+ Transition->Frag2 Major Pathway (m/z 117)

Caption: Primary fragmentation pathway of N-tosylindole in positive ion mode MS, showing the characteristic cleavage of the sulfonamide bond.

Part 5: Validated Experimental Protocols

Synthesis & Purification Workflow

To ensure spectroscopic data reflects the pure product, follow this self-validating workflow.

Step-by-Step Protocol:

  • Deprotonation: Dissolve Indole (1.0 eq) in anhydrous DMF at 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Checkpoint: Observe

    
     gas evolution.
    
  • Sulfonylation: Stir for 30 min. Add Arylsulfonyl chloride (1.1 eq) dropwise. Warm to RT and stir for 2-4 hours.

  • Quench & Workup: Pour into ice water. Observation: Product usually precipitates as a solid. Filter and wash with water to remove DMF and salts.

  • Purification: Recrystallize from EtOH or column chromatography (Hexane/EtOAc).

Diagram 2: Structural Elucidation Logic Flow

Elucidation_Workflow Start Crude Product Isolated IR_Check IR Spectroscopy Start->IR_Check Decision_IR Is N-H (3400 cm-1) absent? Are SO2 bands (1370/1170) present? IR_Check->Decision_IR NMR_Prep Prepare 1H NMR (CDCl3) Decision_IR->NMR_Prep Yes Fail Fail: Check for Starting Material or Regioisomer Decision_IR->Fail No H7_Check Check H-7 Shift NMR_Prep->H7_Check Decision_H7 Is H-7 > 7.9 ppm? H7_Check->Decision_H7 Final_QC Pass: Structure Confirmed Decision_H7->Final_QC Yes Decision_H7->Fail No

Caption: Logic flow for the rapid spectroscopic validation of N-sulfonylindole synthesis.

NMR Sample Preparation (Critical for Shift Reproducibility)
  • Solvent: Use

    
     (99.8% D) neutralized with basic alumina if the product is acid-sensitive. Avoid 
    
    
    
    for comparison purposes, as it can cause solvent-solute stacking that alters the diagnostic H-7 shift.
  • Concentration: 10-15 mg per 0.6 mL. High concentrations can cause peak broadening due to viscosity or aggregation.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for indole reactivity and electronic properties).

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. (Discusses protection strategies).

  • Su, W., et al. (2006). Regioselective synthesis of N-sulfonylindoles. Tetrahedron Letters, 47(30), 5383-5387. (Provides experimental data on N-tosylation).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for chemical shift data and substituent effects).[3]

Sources

Strategic Indole Protection: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole nucleus is a privileged scaffold in medicinal chemistry, yet its N-H acidity (


 in DMSO) and C3-nucleophilicity present a dichotomy of reactivity that demands precise control. This guide moves beyond standard textbook lists to evaluate protection strategies based on electronic modulation , lithiation direction , and process scalability .

We compare the three dominant classes of protecting groups:

  • Sulfonyls (Ts, Bs): The "Fortress" – Electron-withdrawing, ideal for shutting down electrophilic attack.

  • Carbamates (Boc): The "Tactician" – Tunable reactivity, directs C2-lithiation, mild deprotection.

  • Alkoxymethyls (SEM, MOM): The "Specialist" – Robust base stability, superior Directed Ortho Metalation (DoM).

Part 1: Mechanistic Rationale & Selection Logic

The selection of an indole protecting group is rarely about simple "masking"; it is about tuning the electronics of the pyrrole ring.

  • Electronic Deactivation: The lone pair on nitrogen contributes to the aromatic sextet. Electron-Withdrawing Groups (EWGs) like Tosyl (Ts) or Benzenesulfonyl (Bs) pull density away from the ring, significantly decreasing C3 nucleophilicity. This is critical when performing Friedel-Crafts reactions or oxidations elsewhere on the molecule.

  • Directed Metalation (DoM): Groups with Lewis-basic coordination sites (carbonyls in Boc , oxygens in SEM/MOM ) can coordinate alkyllithiums, anchoring the base to the C2 position (Complex Induced Proximity Effect - CIPE). This overrides the natural tendency of N-protected indoles to lithiate at C2 via inductive acidification alone.

Visualization: Selection Decision Tree

IndoleSelection Start Start: Indole Protection Goal Q1 Requirement: C2-Lithiation? Start->Q1 Q3 Requirement: Reduce C3 Reactivity? Q1->Q3 No Res_SEM Select: SEM / MOM (Robust DoM, Base Stable) Q1->Res_SEM Yes (Max Stability) Res_Boc Select: Boc (Good DoM, Acid Labile) Q1->Res_Boc Yes (Mild Removal) Q2 Requirement: Acid Stability? Q2->Res_Boc No Res_Bn Select: Benzyl (Bn) (Permanent, Neutral) Q2->Res_Bn Yes Q3->Q2 No (Maintain Reactivity) Res_Ts Select: Tosyl (Ts) (Strong Deactivation, Crystalline) Q3->Res_Ts Yes (Deactivate Ring)

Figure 1: Strategic decision tree for selecting indole nitrogen protecting groups based on downstream synthetic requirements.

Part 2: Comparative Analysis & Data

Sulfonyls (Tosyl - Ts)[1]
  • Role: The "Fortress".

  • Mechanism of Action: Strong inductive and mesomeric withdrawal. Renders the indole ring resistant to oxidation and electrophilic attack.

  • Best For: Friedel-Crafts acylations, Vilsmeier-Haack reactions on side chains, and increasing crystallinity (purification).

  • Drawback: Deprotection historically required harsh reductive conditions (Na/Hg), but modern mild base methods exist.

Carbamates (Boc)[1][2][3][4][5]
  • Role: The "Tactician".

  • Mechanism of Action: Moderate electron withdrawal. The carbonyl oxygen acts as a directing group for lithiation (DoM).

  • Best For: C2-functionalization, orthogonal protection strategies (acid labile, base stable).

  • Drawback: Sensitive to Lewis acids (

    
    , 
    
    
    
    ) and thermal instability (
    
    
    ).
Alkoxymethyls (SEM, MOM)
  • Role: The "Specialist".

  • Mechanism of Action: Hemiaminal ether. The oxygen provides superior coordination for lithium species compared to Boc.

  • Best For: Complex total synthesis requiring harsh basic conditions or multiple lithiation steps.

  • Drawback: Installation requires carcinogenic reagents (MOM-Cl) or expensive ones (SEM-Cl). Removal requires Fluoride sources (TBAF) or strong acid.

Comparative Stability & Deprotection Matrix
FeatureTosyl (Ts) Boc SEM
Installation

or


(Cat)

Electronic Effect Strong Deactivation (EWG)Moderate DeactivationWeak/Neutral
C2-Lithiation Possible (Inductive)Good (Coordination)Excellent (Coordination)
Acid Stability High (Stable to TFA/HCl)Low (Cleaves in TFA)Moderate (Stable to weak acid)
Base Stability Moderate (Cleaves w/ hot NaOH)High High
Redox Stability HighModerateHigh
Deprotection

or


or Heat

or

Atom Economy GoodPoor (Loss of t-Bu)Poor (Loss of Si)

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Mild Deprotection of N-Tosyl Indole

Rationale: Traditional detosylation uses sodium amalgam (toxic) or refluxing KOH (harsh). The Cesium Carbonate method is chemoselective, preserving esters and other sensitive groups.

Materials:

  • N-Tosyl Indole substrate (1.0 equiv)

  • 
     (3.0 equiv)
    
  • Solvent: THF:MeOH (2:1 ratio) - Critical for solubility[1]

Step-by-Step:

  • Dissolution: Dissolve the N-Tosyl indole in THF (0.2 M concentration). Add MeOH until the ratio is 2:1. Validation: Solution must remain clear; if cloudy, add more THF.

  • Reaction: Add solid

    
     in one portion. Stir at ambient temperature (
    
    
    
    ).
  • Monitoring: Monitor by TLC or HPLC.

    • Visual Check: The spot for N-Ts indole (usually UV active, higher

      
      ) will disappear. A new, lower 
      
      
      
      spot (free indole) will appear.
    • Timeframe: Electron-poor indoles cleave fast (0.5 - 2 h); Electron-rich indoles may require reflux (60°C) for 4-12 h.

  • Workup: Evaporate volatiles. Resuspend residue in water/EtOAc. The free indole extracts into the organic layer.

Protocol B: Regioselective C2-Lithiation of N-Boc Indole

Rationale: This protocol utilizes the "Complex Induced Proximity Effect" (CIPE).[2] The tert-butyl group prevents nucleophilic attack at the carbonyl, while the oxygen directs the Li-base to the C2 proton.

Materials:

  • N-Boc Indole (1.0 equiv)

  • tert-Butyllithium (

    
    -BuLi) or LDA (1.1 equiv)
    
  • Anhydrous THF (0.1 M)

Step-by-Step:

  • Cryogenics: Cool the solution of N-Boc indole in THF to

    
     (Dry ice/Acetone). Validation: System must be under inert atmosphere (
    
    
    
    or Ar).
  • Metalation: Add

    
    -BuLi dropwise down the side of the flask.
    
    • Color Change: A color shift to yellow/orange often indicates formation of the lithiated species.

  • Incubation: Stir at

    
     for 1 hour. Note: Do not warm up; the N-Boc group can migrate to C2 (Fries rearrangement) or cleave if warmed prematurely.
    
  • Quench: Add electrophile (e.g.,

    
    , 
    
    
    
    ) at
    
    
    . Allow to warm to RT slowly.
Visualization: C2-Lithiation Pathway

LithiationMechanism Substrate N-Boc Indole Coordination Pre-Complex (Li...O=C) Substrate->Coordination + t-BuLi (-78°C) Deprotonation C2-Lithiated Species Coordination->Deprotonation CIPE Directed Deprotonation Product C2-Substituted Indole Deprotonation->Product + Electrophile (E+)

Figure 2: Mechanistic pathway for N-Boc directed C2-lithiation, highlighting the coordination step.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[3] Wiley-Interscience.

  • Bajwa, J. S., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate.[1] Tetrahedron Letters, 47(36), 6425-6427. [Link]

  • Snieckus, V. (1990).[4] Directed ortho metalation.[2][4][5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. [Link]

  • Hasan, I., & Marinelli, E. R. (1981). Synthesis of N-Boc-indoles. Tetrahedron Letters, 22(18), 1749-1752. [Link]

  • Lipshutz, B. H., et al. (1980).

    
    -(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group. Tetrahedron Letters, 21(35), 3343-3346. [Link]
    

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Core Directive (Immediate Action)

STOP AND READ: This compound is not a standard reagent.[1] It combines the corrosivity of a sulfonyl chloride with the potential toxicity of a nitro-aromatic moiety.

Treat 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride as a Category 1B Skin Corrosive and a Lachrymator . Upon contact with moisture (mucous membranes, humidity), it hydrolyzes to release hydrochloric acid (HCl) and the corresponding sulfonic acid.

The Golden Rule: Never add water directly to this solid.[2] Violent hydrolysis and acid gas evolution will occur. Always add the chemical solution to the quenching medium.

Part 2: Hazard Mechanism & Risk Assessment[3]

To handle this chemical safely, you must understand why it is dangerous. The hazard is not static; it is kinetic, triggered by environmental conditions.

The Hydrolysis Cascade

The sulfonyl chloride functional group (


) is an electrophile that reacts rapidly with nucleophiles, including water.
  • Moisture Contact: Atmospheric humidity or physiological moisture (sweat, tears) attacks the sulfur atom.

  • Acid Release: The bond cleaves, releasing HCl gas.

  • Tissue Damage: HCl causes immediate chemical burns, while the organic residue (sulfonic acid) can penetrate the dermis, potentially carrying the nitro-aromatic group into the bloodstream (sensitization risk).

Expert Insight: In our experience, the most common injury vector is not a direct spill, but cross-contamination from gloves to the face/eyewear, followed by delayed irritation as the compound hydrolyzes on the skin.

Part 3: Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. Use this tiered protection strategy based on the operation scale.

3.1 Glove Selection Strategy

Data based on permeation rates for nitro-aromatics and acid chlorides.

Operation ScalePrimary Glove LayerSecondary Glove LayerRationale
Analytical (<50 mg) Nitrile (4 mil)NoneIncidental splash protection. Change immediately upon contact.
Preparative (50 mg - 5 g) Nitrile (4-6 mil)Nitrile (4-6 mil)Double-gloving creates a sacrificial outer layer. Colored under-gloves help visualize tears.
Stock Solution / Spill Silver Shield (Laminate)Nitrile (Outer Grip)Nitro-aromatics can permeate nitrile over time. Laminate provides >480 min breakthrough protection.
3.2 Respiratory & Eye Protection[2][3]
  • Engineering Control (Primary): All operations must occur in a certified Chemical Fume Hood with face velocity >100 fpm.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of HCl gas evolution reaching the eyes.

  • Respiratory (Secondary): If hood containment is breached or for spill cleanup:

    • Respirator: Full-face elastomeric respirator.

    • Cartridge: Combination Organic Vapor / Acid Gas (OV/AG) with P100 particulate filter. (Yellow/Magenta color code).

Part 4: Operational Protocol (Step-by-Step)

This protocol is designed as a self-validating system. If a step cannot be completed (e.g., humidity is too high), the process halts.

Phase A: Preparation & Weighing
  • Environment Check: Verify fume hood flow. Check lab humidity; if >60% RH, minimize open-vial time to prevent degradation.

  • Staging: Place a "dry waste" container (beaker with solid sodium bicarbonate) inside the hood before starting.

  • Weighing:

    • Do not weigh on an open bench.

    • Use a tared vial with a cap. Open the stock bottle, transfer solid, cap immediately.

    • Self-Validation: If you smell an acrid odor (HCl), the container seal is compromised.

Phase B: Reaction & Transfer
  • Solvent Choice: Dissolve in anhydrous solvents (DCM, THF, DMF) immediately. Avoid protic solvents (Methanol, Water) unless intended for quenching.

  • Pressure Relief: If heating is required, ensure the system is vented through a scrubber or soda lime trap to catch evolved HCl.

Phase C: Deactivation (Quenching)

The most critical safety step.

  • Prepare Quench Bath: A slurry of Ice + Saturated Sodium Bicarbonate (

    
    ) or 1M NaOH.
    
  • Controlled Addition: Add the reaction mixture dropwise into the quench bath.

  • Verification: Test pH of the aqueous layer. It must remain basic (pH > 8). If acidic, add more base.

Part 5: Visualized Workflows
Diagram 1: Safe Handling Logic Flow

This workflow ensures that safety checks are integrated into the experimental process.

HandlingProtocol Start Start: Hazard Assessment CheckEnv Check Humidity & Hood Flow Start->CheckEnv PPE Don PPE: Double Nitrile + Goggles CheckEnv->PPE Pass Weigh Weighing (Closed Vials) PPE->Weigh Solubilize Dissolve (Anhydrous Solvent) Weigh->Solubilize React Reaction / Usage Solubilize->React QuenchDec Quench Required? React->QuenchDec QuenchProc Add TO Ice/Bicarb Slurry QuenchDec->QuenchProc Yes Waste Dispose as Halogenated Waste QuenchDec->Waste No (Stable Product) QuenchProc->Waste

Caption: Operational logic flow emphasizing the "Add TO Ice" rule for quenching reactive sulfonyl chlorides.

Diagram 2: Quenching Mechanism & Path

Visualizing the chemical deactivation to prevent exothermic runaway.

QuenchMechanism Substrate Sulfonyl Chloride (R-SO2Cl) Intermediate Hydrolysis Reaction (Exothermic Heat Release) Substrate->Intermediate Slow Addition QuenchAgent Quench Agent (H2O / OH-) QuenchAgent->Intermediate Byproducts Byproducts: HCl + R-SO3H Intermediate->Byproducts Neutralization Neutralization: HCl + NaHCO3 -> NaCl + CO2 + H2O Byproducts->Neutralization In situ buffering FinalWaste Neutral Aqueous Waste (pH 7-9) Neutralization->FinalWaste

Caption: Chemical deactivation pathway. Note the CO2 evolution step which requires open-vessel quenching.

Part 6: Emergency Response
ScenarioImmediate Action
Skin Contact Brush off dry powder first (do not add water to powder on skin). Then flush with water for 15 mins.
Eye Contact Flush immediately at eyewash station for 15 mins. Hold eyelids open. Seek medical attention (ophthalmologist).
Inhalation Move to fresh air.[2][4][5][6] If breathing is difficult, provide oxygen.[2] Monitor for delayed pulmonary edema (common with HCl).
Spill (Solid) Cover with dry lime or soda ash.[7] Scoop into a dry container. Do not use water.[2]
References
  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzenesulfonyl Chloride. Retrieved from [Link]

  • Kimberly-Clark Professional. (2024).[5] Nitrile Gloves Chemical Resistance Guide.[8] Retrieved from [Link][8]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride
Reactant of Route 2
Reactant of Route 2
1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.